Spectroscopic Profile of Welwitindolinone A Isonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for Welwitindolinone A isonitrile, a complex indole alkaloid with significa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Welwitindolinone A isonitrile, a complex indole alkaloid with significant biological activity. The information presented herein is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and further development of this natural product and its analogues.
Core Spectroscopic Data
The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) for (±)-Welwitindolinone A Isonitrile.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
Ion
Calculated m/z
Found m/z
[M]⁺
257.1780
257.1778
Ionization Method: EI (Electron Ionization)[1]
Molecular Formula: C₁₇H₂₃NO[1]
Experimental Protocols
The spectroscopic data presented above were acquired using the following methodologies:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra were recorded on a Bruker AM-400 instrument at 400 MHz, and ¹³C NMR spectra were recorded at 100 MHz on the same instrument.[1] Chemical shifts are reported in parts per million (ppm) relative to internal chloroform (¹H, δ = 7.26; ¹³C, δ = 77.2).[1]
Infrared (IR) Spectroscopy: IR spectra were recorded on a Midac M-1200 FTIR spectrometer.[1]
Mass Spectrometry (MS): High-resolution mass spectra were acquired at the University of Illinois Mass Spectrometry Center using electrospray ionization (EI).[1]
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthetic compound like Welwitindolinone A isonitrile.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Welwitindolinone A Isonitrile: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals Introduction Welwitindolinone A isonitrile is a structurally complex, chlorinated indole alkaloid and a member of the welwitindolinone family of natural pro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welwitindolinone A isonitrile is a structurally complex, chlorinated indole alkaloid and a member of the welwitindolinone family of natural products.[1] Isolated from the cyanobacteria Hapalosiphon welwitschii and Westiella intricata, this marine metabolite has garnered significant attention from the scientific community due to its potent biological activity, particularly its ability to reverse multidrug resistance (MDR) in cancer cell lines.[2] Its intricate molecular architecture, featuring a spiro-fused cyclobutane oxindole core and a vinyl isonitrile moiety, presents a formidable challenge for synthetic chemists and a compelling subject for chemical and biological investigation. This technical guide provides a comprehensive overview of the known chemical properties and stability considerations for Welwitindolinone A isonitrile, intended to support ongoing research and development efforts.
Chemical Properties
The unique chemical structure of Welwitindolinone A isonitrile gives rise to its distinct physical and spectroscopic properties. A summary of its key chemical identifiers and spectral data is provided below.
Currently, there is a lack of published, specific stability data for Welwitindolinone A isonitrile. However, based on its chemical structure and the general behavior of related natural products, several factors can be predicted to influence its stability. The isonitrile functional group can be susceptible to hydrolysis under acidic or basic conditions, converting to the corresponding formamide or amine. The strained spirocyclic core may also be prone to rearrangement or degradation under harsh conditions, such as elevated temperatures or exposure to strong acids or bases.
For researchers handling this compound, it is recommended to store it in a cool, dry, and dark environment, preferably under an inert atmosphere to minimize degradation. Solutions should be prepared fresh and used promptly.
Experimental Protocols
General Synthetic Procedures
The total synthesis of (±)-Welwitindolinone A isonitrile has been achieved by several research groups. The following is a generalized workflow based on the synthesis reported by Reisman et al. (2007).[3]
Caption: Generalized synthetic workflow for (±)-Welwitindolinone A isonitrile.
Representative Experimental Step: Anionic Cyclization to form the Spiro-Oxindole Core
The following protocol is adapted from the supporting information of Reisman et al., J. Am. Chem. Soc. 2007, 129 (47), pp 14815–14825.
Materials:
Precursor amide
Pd₂(dba)₃
BINAP
t-BuONa
Anhydrous dioxane
Procedure:
A flame-dried flask is charged with Pd₂(dba)₃ (0.10 eq.), BINAP (0.10 eq.), and t-BuONa (1.5 eq.).
The flask is evacuated and kept under high vacuum for 30 minutes.
After backfilling with nitrogen, freshly distilled dioxane is introduced to provide a deep red suspension.
The suspension is degassed by three repeated cycles of evacuating and backfilling with nitrogen.
A solution of the precursor amide (1.0 equiv) in freshly distilled dioxane is then introduced into the flask via syringe.
The reaction is monitored by TLC until completion.
Upon completion, the reaction is quenched and worked up to isolate the spiro-oxindole product.
Proposed Stability Testing Protocol
In the absence of specific stability data, a general protocol for assessing the stability of Welwitindolinone A isonitrile can be proposed based on established guidelines for natural products.
Caption: Proposed workflow for a stability study of Welwitindolinone A isonitrile.
Methodology:
Sample Preparation: Prepare multiple, identical samples of purified Welwitindolinone A isonitrile, both as a solid and in a relevant solvent system.
Storage Conditions: Store samples under various conditions as per ICH guidelines, including:
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Photostability: Exposure to a standardized light source.
Testing Intervals: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).
Analytical Methods: Analyze the samples using validated, stability-indicating methods, such as:
HPLC-UV: To quantify the parent compound and detect degradation products.
LC-MS: To identify the mass of any degradation products.
NMR Spectroscopy: To structurally characterize significant degradation products.
Data Analysis: Evaluate the data to determine the rate of degradation, identify degradation pathways, and establish a potential shelf-life and recommended storage conditions.
Conclusion
Welwitindolinone A isonitrile remains a molecule of high interest for its unique structure and potent biological activity. While its chemical properties are reasonably well-characterized through total synthesis efforts, a detailed understanding of its stability profile is still needed. The information and proposed protocols within this guide are intended to provide a solid foundation for researchers working with this fascinating natural product, enabling further exploration of its therapeutic potential.
The Biological Activity of Welwitindolinone A Isonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction Welwitindolinone A isonitrile is a structurally complex indole alkaloid first isolated from the cyanobacteria Hapalosiphon welwitschii and West...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welwitindolinone A isonitrile is a structurally complex indole alkaloid first isolated from the cyanobacteria Hapalosiphon welwitschii and Westiella intricata.[1] As a member of the welwitindolinone family, it has garnered significant interest within the scientific community due to its unique chemical architecture and reported biological activities. This technical guide provides a comprehensive overview of the current understanding of Welwitindolinone A isonitrile's biological effects, with a focus on its potential role in reversing multidrug resistance (MDR) and its antifungal properties. This document summarizes key findings, presents available data, and outlines relevant experimental methodologies to support further research and drug development efforts.
Biological Activity and Mechanism of Action
The primary biological activities attributed to Welwitindolinone A isonitrile are the reversal of P-glycoprotein (P-gp) mediated multidrug resistance and antifungal effects.[1][2] However, the evidence for its role in MDR reversal requires careful consideration of the specific analogues studied.
Reversal of Multidrug Resistance (MDR)
Welwitindolinone A isonitrile was initially reported to be among a family of compounds active in reversing multidrug resistance.[1] MDR is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as an efflux pump, actively removing a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
Subsequent, more detailed investigations into the structure-activity relationship (SAR) of welwitindolinone analogues have revealed critical insights. A study comparing several welwitindolinone compounds found that while the isothiocyanate analogues, such as N-methylwelwitindolinone C isothiocyanate, are potent inhibitors of P-gp, the corresponding isonitrile analogue, N-methylwelwitindolinone C isonitrile, was inactive in reversing P-gp-mediated resistance.[3] This suggests that the isonitrile moiety may not be conducive to a strong interaction with P-gp.[3] The differences in size and electronegativity between the isothiocyanate and isonitrile groups appear to be a critical determinant of their ability to interact with P-glycoprotein.[3]
It is crucial to note the distinction between Welwitindolinone A isonitrile and the N-methylwelwitindolinone C isonitrile evaluated in the aforementioned study. While structurally related, they are distinct molecules. To date, there is a lack of specific quantitative data for Welwitindolinone A isonitrile's direct interaction with P-gp and its potency in reversing MDR in various cancer cell lines.
The proposed mechanism for MDR reversal by active welwitindolinone analogues is the direct inhibition of the P-glycoprotein efflux pump. This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs, restoring their cytotoxic effects.
Proposed mechanism of MDR reversal by P-gp inhibition.
Antifungal Activity
Quantitative Data
A significant gap in the current literature is the absence of detailed quantitative biological activity data for Welwitindolinone A isonitrile. The following table summarizes the qualitative findings.
Detailed experimental protocols are essential for the replication and advancement of research. The following sections describe the methodologies for key experiments relevant to the biological activities of Welwitindolinone A isonitrile.
This assay measures the ability of a compound to inhibit P-gp-mediated drug efflux, leading to an increase in the intracellular concentration of a radiolabeled P-gp substrate like vinblastine.
Protocol:
Cell Culture: Culture P-gp overexpressing cells (e.g., SK-VLB-1) and their drug-sensitive parental cell line in appropriate media.
Cell Plating: Seed the cells in multi-well plates and allow them to adhere overnight.
Pre-incubation: Wash the cells with a suitable buffer (e.g., PBS) and pre-incubate with various concentrations of Welwitindolinone A isonitrile or a positive control (e.g., verapamil) for a specified time (e.g., 30 minutes) at 37°C.
Radiolabeled Substrate Addition: Add a known concentration of [³H]-vinblastine to each well and incubate for a further period (e.g., 60-90 minutes) at 37°C.
Termination of Uptake: Stop the accumulation by rapidly washing the cells with ice-cold buffer to remove extracellular radioactivity.
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 N NaOH).
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Compare the accumulation of [³H]-vinblastine in the presence and absence of the test compound.
An Examination of Welwitindolinone A Isonitrile and its Potential Role in Reversing Multidrug Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The welwitindolinone family of alkaloids, isolated from cyanobacteria, has garnered significant interest for...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The welwitindolinone family of alkaloids, isolated from cyanobacteria, has garnered significant interest for its complex structure and potential biological activities, including the reversal of multidrug resistance (MDR) in cancer cells. MDR is a primary obstacle in oncology, frequently driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic agents from the cell. This guide explores the mechanism of action by which welwitindolinone analogues interact with P-gp. However, it is critical to note that direct experimental evidence demonstrates that the isothiocyanate moiety, not the isonitrile, is crucial for this activity. Foundational studies reveal that N-methylwelwitindolinone C isothiocyanate is a potent P-gp inhibitor, whereas the corresponding isonitrile analogue is inactive. This document will present the established mechanism for the active isothiocyanate analogue to illustrate the P-gp inhibition pathway and detail the experimental protocols used to make these determinations.
The Central Role of P-glycoprotein (P-gp) in Multidrug Resistance
P-glycoprotein (P-gp), also known as ABCB1, is a transmembrane efflux pump that utilizes the energy from ATP hydrolysis to transport a wide variety of structurally diverse substrates out of the cell. In cancer, its overexpression leads to decreased intracellular concentration of chemotherapeutic drugs, rendering them ineffective. The mechanism of P-gp inhibitors generally involves direct interaction with the transporter, either by competitively blocking the drug binding site or by interfering with the ATP hydrolysis cycle that powers the pump.
Welwitindolinones and P-gp Interaction: A Structure-Activity Relationship
A seminal study directly compared the P-gp inhibitory activity of three welwitindolinone analogues. The results established a clear structure-activity relationship, indicating that the functional group at a specific position is the primary determinant of activity.
N-methylwelwitindolinone C isothiocyanate (Active): This compound potently reversed P-gp-mediated resistance to several anticancer drugs, including vinblastine and taxol, at concentrations as low as 0.1 µM.[1] It was shown to be considerably more potent than the known P-gp inhibitor, verapamil.[1]
Welwitindolinone C isothiocyanate (Active): Displayed weaker, but still significant, reversing activity compared to its N-methylated counterpart.[1]
Welwitindolinone Isonitrile Analogue (Inactive): An analogue where the isothiocyanate group was replaced by an isonitrile was found to be inactive in all P-gp-related assays.[1]
These findings strongly suggest that the size and/or electronegativity of the isothiocyanate group are essential for effective interaction with P-gp, while the isonitrile moiety does not facilitate this interaction.[1]
Inhibition of Substrate Binding: The active isothiocyanate analogues inhibited photoaffinity labeling of P-gp by [³H]azidopine, a known P-gp substrate.[1] This indicates that the welwitindolinones likely bind to the P-gp substrate-binding pocket, competitively preventing chemotherapeutic drugs from binding and being transported. The isonitrile analogue did not inhibit this labeling.[1]
Increased Intracellular Drug Accumulation: Treatment with the active isothiocyanate compounds led to a significant increase in the intracellular accumulation of the P-gp substrate [³H]vinblastine in MDR cells.[1] By blocking the efflux pump, the compound allows the chemotherapeutic agent to accumulate within the cell to cytotoxic levels. The isonitrile analogue had no effect on vinblastine accumulation.[1]
The proposed mechanism of action for active welwitindolinone isothiocyanates is visualized in the signaling pathway diagram below.
Figure 1. Proposed mechanism of P-gp inhibition by Welwitindolinone analogues.
Quantitative Data Summary
The following tables summarize the quantitative findings from the comparative study of welwitindolinone analogues.
Table 1: Effect of Welwitindolinone Analogues on Vinblastine Accumulation
Compound
Concentration (µM)
[³H]Vinblastine Accumulation (Fold Increase over Control)
The evaluation of potential MDR reversal agents relies on a series of standardized in vitro assays.
This assay measures the ability of a compound to restore the cytotoxicity of a chemotherapeutic agent in a resistant cell line.
Protocol:
Cell Plating: Seed MDR cancer cells (e.g., MCF-7/ADR) and their drug-sensitive parental line (e.g., MCF-7) in 96-well plates at a predetermined density and incubate for 24 hours.
Compound Addition: Treat cells with a serial dilution of the chemotherapeutic agent (e.g., vinblastine) alone, or in combination with a fixed, non-toxic concentration of the test compound (e.g., Welwitindolinone analogue).
Incubation: Incubate the plates for 48-72 hours at 37°C.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC₅₀ (concentration for 50% inhibition) values. The Fold Reversal (FR) is calculated as (IC₅₀ of chemo agent alone) / (IC₅₀ of chemo agent + test compound).
Unveiling the Antifungal Potential of Welwitindolinone A Isonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Welwitindolinone A isonitrile is a structurally complex indole alkaloid isolated from the blue-green algae Hapalosiphon welwitschii.[1][2] This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welwitindolinone A isonitrile is a structurally complex indole alkaloid isolated from the blue-green algae Hapalosiphon welwitschii.[1][2] This natural product has garnered significant attention from the scientific community due to its array of biological activities, most notably its potent antifungal properties.[3][4][5] This technical guide aims to provide an in-depth overview of the antifungal characteristics of Welwitindolinone A isonitrile, consolidating the available scientific knowledge to support further research and drug development endeavors in the field of mycology.
Antifungal Activity
While Welwitindolinone A isonitrile is consistently reported to exhibit significant antifungal activity, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a broad range of fungal pathogens, remains largely unpublished in publicly accessible literature. The isonitrile functional group is a key feature of many natural products with antimicrobial properties, suggesting its crucial role in the bioactivity of this molecule.[1][6]
General studies on related isonitrile-containing compounds have demonstrated activity against clinically relevant fungi, including species of Candida and Aspergillus.[6] However, direct extrapolation of this data to Welwitindolinone A isonitrile is not possible without specific experimental validation.
Table 1: Summary of Antifungal Activity Data for Welwitindolinone A Isonitrile
Fungal Species
MIC (µg/mL)
MFC (µg/mL)
Reference
Data Not Available
Data Not Available
Data Not Available
Note: Extensive literature searches did not yield specific MIC or MFC values for Welwitindolinone A isonitrile against any fungal strains. This table highlights the current gap in quantitative data for this compound.
Experimental Protocols for Antifungal Susceptibility Testing
Detailed experimental protocols for assessing the antifungal properties of Welwitindolinone A isonitrile are not explicitly described in the available literature. However, standardized methods established by the Clinical and Laboratory Standards Institute (CLSI) are routinely employed for determining the in vitro susceptibility of fungi to antimicrobial agents. A generalized protocol based on these standards is provided below for researchers interested in evaluating the antifungal potential of this compound.
2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
Welwitindolinone A isonitrile (solubilized in an appropriate solvent, e.g., DMSO)
RPMI-1640 medium with L-glutamine, buffered with MOPS
Sterile 96-well microtiter plates
Spectrophotometer or microplate reader
Procedure:
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI-1640 to the final desired inoculum concentration.
Drug Dilution: A serial dilution of Welwitindolinone A isonitrile is prepared in the 96-well plates using RPMI-1640 medium.
Inoculation: Each well is inoculated with the prepared fungal suspension.
Incubation: Plates are incubated at a controlled temperature (typically 35°C) for 24-48 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanisms of Antifungal Action
The precise molecular mechanism by which Welwitindolinone A isonitrile exerts its antifungal effects has not been elucidated. Based on the mechanisms of other antifungal agents and the chemical structure of the molecule, several hypotheses can be proposed.
3.1. Disruption of Fungal Cell Membrane Integrity
Many antifungal compounds target the fungal cell membrane, leading to increased permeability and cell death. The lipophilic nature of Welwitindolinone A isonitrile may facilitate its interaction with and disruption of the ergosterol-rich fungal membrane.
3.2. Inhibition of Key Fungal Enzymes
The isonitrile group is a reactive moiety that could potentially interact with and inhibit essential fungal enzymes involved in critical metabolic pathways, such as cell wall biosynthesis or nucleic acid synthesis.
3.3. Induction of Oxidative Stress
The molecule could potentially interfere with the fungal respiratory chain, leading to the production of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.
Hypothesized Antifungal Mechanisms
Caption: Hypothesized mechanisms of antifungal action for Welwitindolinone A isonitrile.
Conclusion and Future Directions
Welwitindolinone A isonitrile represents a promising natural product scaffold for the development of novel antifungal agents. However, a significant knowledge gap exists regarding its specific antifungal spectrum, potency, and mechanism of action. Future research should prioritize:
Quantitative Antifungal Screening: Determining the MIC and MFC values against a diverse panel of pathogenic fungi, including resistant strains.
Mechanism of Action Studies: Investigating the precise molecular targets and cellular pathways affected by the compound.
In Vivo Efficacy Studies: Evaluating the therapeutic potential of Welwitindolinone A isonitrile in animal models of fungal infections.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to identify key structural features required for potent antifungal activity and to optimize for drug-like properties.
Addressing these research questions will be critical in harnessing the full therapeutic potential of Welwitindolinone A isonitrile in the fight against fungal diseases.
Unveiling the Bioactive Potential of Welwitindolinone A Isonitrile: An In-depth Technical Guide
For Immediate Release A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Initial Screening and Bioactivity of the Marine-Derived Alkaloid, Welwitindolinone A Isonitrile. Welwi...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Initial Screening and Bioactivity of the Marine-Derived Alkaloid, Welwitindolinone A Isonitrile.
Welwitindolinone A isonitrile, a complex indole alkaloid isolated from the blue-green algae Hapalosiphon welwitschii and Westiella intricata, has attracted significant attention within the scientific community due to its unique structural architecture and initial reports of potent bioactivities. This technical guide provides a detailed overview of the initial biological screening of this natural product, focusing on its antifungal and multidrug resistance (MDR) reversal properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product discovery, medicinal chemistry, and oncology drug development.
Executive Summary
Initial investigations into the bioactivity of Welwitindolinone A isonitrile have revealed a nuanced profile. While originally isolated as part of a cohort of compounds collectively responsible for the fungicidal activity of H. welwitschii extracts, subsequent, more specific assays have clarified its activity spectrum. Notably, in direct contrast to some of its structural analogs, Welwitindolinone A isonitrile has been found to be inactive in the reversal of P-glycoprotein (P-gp) mediated multidrug resistance. Its primary therapeutic potential, based on early screening, appears to lie in its antifungal properties. This guide will dissect the available data, present it in a structured format, and provide detailed experimental protocols to facilitate further research and development efforts.
Bioactivity Profile: A Quantitative Analysis
The initial biological evaluation of Welwitindolinone A isonitrile has centered on two key areas: its potential to combat multidrug resistance in cancer cells and its antifungal efficacy. The following tables summarize the available quantitative data from these initial screenings.
¹Note: The study by Smith et al. (1995) evaluated an isonitrile analogue of N-methylwelwitindolinone C isothiocyanate, which serves as a close proxy for Welwitindolinone A isonitrile in assessing the activity of the isonitrile functional group in this molecular context.
Table 2: Antifungal Activity
Compound
Fungal Strain(s)
MIC Value
Reference
Welwitindolinone A Isonitrile
Not specified in detail
Data not yet publicly available
[Stratmann et al., 1994]
Note: The original isolation paper by Stratmann et al. (1994) attributes the fungicidal activity of the cyanobacterial extract to a collective of six isonitrile-containing compounds, including Welwitindolinone A isonitrile.[1][2] Specific Minimum Inhibitory Concentration (MIC) values for the purified compound are not provided in this initial report.
Table 3: Cytotoxicity Data
Compound
Cell Line(s)
IC50 Value
Reference
Welwitindolinone A Isonitrile
Not specified
Data not yet publicly available
-
Note: Comprehensive cytotoxicity data (IC50 values) for Welwitindolinone A isonitrile against a panel of cancer cell lines is not yet available in the public domain.
Experimental Protocols
To ensure the reproducibility and extension of the initial findings, this section provides detailed methodologies for the key bioassays employed in the evaluation of Welwitindolinone A isonitrile.
This protocol is based on the methodology described by Smith et al. (1995) for assessing the ability of welwitindolinone analogues to reverse P-gp-mediated drug resistance in the MCF-7/ADR human breast cancer cell line.
Objective: To determine if Welwitindolinone A isonitrile can sensitize drug-resistant cancer cells to the cytotoxic effects of conventional anticancer agents.
Materials:
MCF-7/ADR (adriamycin-resistant) human breast cancer cell line
RPMI 1640 medium supplemented with 10% fetal bovine serum
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
Spectrophotometer
Procedure:
Cell Seeding: Seed MCF-7/ADR cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
Drug Treatment: Prepare serial dilutions of the anticancer drugs. Add these dilutions to the cells, either alone or in combination with a fixed, non-toxic concentration of Welwitindolinone A isonitrile or verapamil.
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
Viability Assay: After incubation, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Data Analysis: Measure the absorbance at 570 nm. Calculate the IC50 values (the concentration of anticancer drug required to inhibit cell growth by 50%) for each treatment condition. A significant decrease in the IC50 of an anticancer drug in the presence of Welwitindolinone A isonitrile would indicate MDR reversal activity.
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, based on standard methodologies. The specific parameters would need to be optimized for the fungal strains of interest.
Objective: To determine the lowest concentration of Welwitindolinone A isonitrile that inhibits the visible growth of a particular fungus.
Materials:
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)
Appropriate fungal growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS)
Welwitindolinone A isonitrile
Standard antifungal drug (e.g., Amphotericin B, Fluconazole) as a positive control
96-well microtiter plates
Spectrophotometer or plate reader
Procedure:
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
Drug Dilution: Prepare a two-fold serial dilution of Welwitindolinone A isonitrile in the assay medium in a 96-well plate.
Inoculation: Add the standardized fungal inoculum to each well. Include a drug-free well for a growth control and an uninoculated well for a sterility control.
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control), as determined visually or by measuring the optical density.
Visualizing the Scientific Workflow
To better illustrate the logical flow of the initial investigation into Welwitindolinone A isonitrile's bioactivity, the following diagrams are provided.
Caption: Initial bioactivity screening workflow for Welwitindolinone A isonitrile.
Caption: P-glycoprotein-mediated drug efflux and the lack of inhibition by the isonitrile.
Conclusion and Future Directions
The initial biological screening of Welwitindolinone A isonitrile has provided a foundational understanding of its bioactivity, highlighting a promising avenue for the development of novel antifungal agents. While its role in reversing multidrug resistance appears to be negligible, the confirmation of its fungicidal properties warrants a more in-depth investigation.
Future research should prioritize the following:
Quantitative Antifungal Profiling: A comprehensive screening against a broad panel of clinically relevant fungal and yeast strains is necessary to determine the MIC values and the spectrum of activity.
Cytotoxicity Assessment: Determining the in vitro cytotoxicity against a panel of human cancer and non-cancer cell lines is crucial to establish a therapeutic window.
Mechanism of Action Studies: Elucidating the specific molecular target and mechanism by which Welwitindolinone A isonitrile exerts its antifungal effects will be critical for its development as a therapeutic lead.
In Vivo Efficacy Studies: Following promising in vitro results, evaluation in animal models of fungal infections will be the next logical step.
This technical guide serves as a catalyst for these future investigations, providing the necessary background and methodological details to advance the study of this intriguing natural product.
Welwitindolinone A Isonitrile: A Technical Guide to its Role in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals Executive Summary Welwitindolinone A isonitrile is a structurally complex oxindole alkaloid isolated from the cyanobacteria Hapalosiphon welwitschii and Wes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Welwitindolinone A isonitrile is a structurally complex oxindole alkaloid isolated from the cyanobacteria Hapalosiphon welwitschii and Westiella intricata.[1][2][3] While the broader welwitindolinone family exhibits a range of biological activities, including the reversal of multidrug resistance (MDR), it is crucial to note that this particular function is associated with the isothiocyanate analogues.[4] In contrast, Welwitindolinone A isonitrile and its related isonitrile-containing congeners are primarily recognized for their potent fungicidal properties.[1] This technical guide provides a comprehensive overview of the chemical biology of Welwitindolinone A isonitrile, focusing on its synthesis, biological activities with an emphasis on its antifungal role, and the experimental methodologies used for its evaluation. Due to a lack of specific quantitative data for Welwitindolinone A isonitrile in the public domain, this document also presents data for closely related analogues to provide a broader context for its potential applications in chemical biology and drug discovery.
Chemical Structure and Synthesis
Welwitindolinone A isonitrile possesses a unique spirocyclic oxindole core fused to a bicyclo[4.2.0]octane ring system, featuring a vinyl group, a chlorine atom, and the characteristic isonitrile functional group. Its complex architecture has made it a compelling target for total synthesis, with several successful routes reported by prominent research groups.[2][5][6][7][8][9][10][11] These syntheses often involve intricate stereoselective reactions to establish the multiple chiral centers of the molecule.
Role in Chemical Biology: Antifungal Activity
The proposed mechanisms of antifungal action for alkaloids are diverse and can involve the disruption of fungal cell wall integrity, impairment of ergosterol biosynthesis, induction of oxidative stress, and inhibition of nucleic acid and protein synthesis.[15][16] For some hapalindole alkaloids, which are structurally related to welwitindolinones and also contain an isonitrile group, the mode of action has been suggested to be the inhibition of RNA synthesis.[15] It is plausible that Welwitindolinone A isonitrile shares a similar mechanism, though further investigation is required for confirmation.
Misconception: Reversal of Multidrug Resistance
It is a common misconception that Welwitindolinone A isonitrile is a potent agent for reversing multidrug resistance (MDR) in cancer cells. This activity is characteristic of its isothiocyanate-containing analogue, N-methylwelwitindolinone C isothiocyanate, which has been shown to interact with P-glycoprotein.[17] However, studies have demonstrated that the corresponding isonitrile analogue is inactive in this regard, indicating that the isonitrile moiety is not conducive to P-glycoprotein inhibition.
Quantitative Biological Data
A comprehensive review of the literature did not yield specific quantitative biological data (e.g., MIC or IC50 values) for Welwitindolinone A isonitrile. To provide a comparative context, the following table summarizes the activities of other welwitindolinone analogues.
Detailed experimental protocols for the biological evaluation of Welwitindolinone A isonitrile are not extensively reported. However, based on the known biological activities of related compounds, the following are representative methodologies that would be employed.
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
1. Preparation of Fungal Inoculum:
a. Fungal strains are cultured on an appropriate agar medium.
b. A suspension of fungal spores or cells is prepared in sterile saline or broth.
c. The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^5 cells/mL) using a spectrophotometer or hemocytometer.
2. Preparation of Microdilution Plates:
a. A 96-well microtiter plate is used.
b. The test compound (Welwitindolinone A isonitrile) is serially diluted in a suitable broth medium (e.g., RPMI-1640) to achieve a range of concentrations.
c. Each well receives 100 µL of the diluted compound.
3. Inoculation and Incubation:
a. Each well is inoculated with 100 µL of the standardized fungal suspension.
b. The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.
4. Determination of MIC:
a. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed as a visible reduction in turbidity compared to a drug-free control well.
Visualizations
Proposed Biosynthetic Pathway of Welwitindolinone A Isonitrile
Caption: Proposed biosynthetic pathway of Welwitindolinone A isonitrile.
Experimental Workflow for Natural Product Screening
Welwitindolinone A Isonitrile: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals Introduction Welwitindolinone A isonitrile is a structurally complex indole alkaloid belonging to the larger family of welwitindolinones, a class of natural...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welwitindolinone A isonitrile is a structurally complex indole alkaloid belonging to the larger family of welwitindolinones, a class of natural products isolated from the cyanobacteria Hapalosiphon welwitschii and Westiella intricata.[1] These compounds have garnered significant attention from the scientific community due to their intricate molecular architecture and the reported biological activities of the broader welwitindolinone class, which include the reversal of P-glycoprotein (P-gp) mediated multidrug resistance (MDR), as well as antifungal and insecticidal properties.[1][2][3] This technical guide provides an in-depth review of the existing literature on Welwitindolinone A isonitrile, with a focus on its synthesis, and a critical analysis of the available biological data.
Synthetic Approaches
The unique spirocyclic oxindole core and the densely functionalized bicyclo[4.2.0]octane ring system of Welwitindolinone A isonitrile have made it a challenging target for total synthesis. Several prominent research groups have successfully developed synthetic routes to this natural product, each employing novel strategies to construct its complex framework.
A key transformation in the total synthesis of Welwitindolinone A isonitrile, as reported by the Wood research group, involves a chloronium ion-mediated semi-pinacol rearrangement. This step is crucial for establishing the axial secondary chloro substituent and the adjacent chiral quaternary center.[4] An overview of a generalized synthetic approach is as follows:
Core Formation : The synthesis often commences with the construction of the bicyclo[4.2.0]octane core. One reported method utilizes a regio- and diastereoselective [2+2] ketene cycloaddition.
Stereocenter Installation : A critical step involves the installation of the C12 quaternary center and the vicinal chlorine atom. This has been achieved with high stereocontrol through a chloronium ion-mediated semipinacol rearrangement.
Spiro-oxindole Construction : The formation of the spiro-oxindole moiety is another key challenge. A novel anionic cyclization has been employed to construct this feature, simultaneously forming the vinyl isonitrile group.[5]
The development of these synthetic strategies has not only provided access to Welwitindolinone A isonitrile for further study but has also contributed new methodologies to the field of organic synthesis.
Biological Activity
While the welwitindolinone class of compounds is noted for its biological activities, specific quantitative data for Welwitindolinone A isonitrile is notably absent in the published literature. The primary reported activities for the broader family are the reversal of multidrug resistance, and antifungal and insecticidal effects.
Reversal of Multidrug Resistance (MDR)
The overexpression of P-glycoprotein (P-gp), an ATP-dependent drug efflux pump, is a major mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents.[6][7][8] Several welwitindolinone analogues have been investigated for their ability to inhibit P-gp and reverse this resistance.
A pivotal study by Smith et al. (1995) investigated the structure-activity relationship of three welwitindolinone compounds in their ability to reverse P-gp-mediated MDR.[2] The compounds studied were N-methylwelwitindolinone C isothiocyanate, welwitindolinone C isothiocyanate, and an isonitrile analog of N-methylwelwitindolinone C. The study concluded that while the isothiocyanate derivatives showed potent MDR reversal activity, the isonitrile analog was inactive.[2] This finding strongly suggests that the isonitrile functional group is detrimental to the P-gp inhibitory activity in this class of compounds.
Although Welwitindolinone A isonitrile was not directly tested in this study, the inactivity of a closely related isonitrile analog casts significant doubt on its potential as an MDR reversal agent. To date, no published studies have provided evidence to the contrary.
The logical workflow for evaluating the effect of welwitindolinone analogues on P-glycoprotein is depicted below.
Caption: Workflow for assessing welwitindolinone-P-gp interaction.
Antifungal and Insecticidal Activities
The initial report on the isolation of the welwitindolinone alkaloids by Stratmann et al. (1994) mentioned that the isonitrile-containing compounds, as a group, were responsible for the observed fungicidal activity of the crude extract from Hapalosiphon welwitschii.[1] Additionally, insecticidal activity was also noted for the extracts.[1] However, this foundational paper did not provide specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Inhibitory Concentration 50 (IC50) values, for individual compounds, including Welwitindolinone A isonitrile. Subsequent studies focusing on the total synthesis and MDR-reversing properties of this family have not further elaborated on these initial observations with specific data for the "A isonitrile" variant.
Data Presentation
A comprehensive search of the scientific literature did not yield any specific quantitative biological data (e.g., IC50, MIC) for Welwitindolinone A isonitrile. The following table summarizes the key biological findings for the welwitindolinone class, with a specific note on the isonitrile analogs.
Biological Activity
Compound Class / Specific Compound
Result
Quantitative Data
Reference
Reversal of Multidrug Resistance
N-methylwelwitindolinone C isothiocyanate
Active
Potent reversal of resistance to multiple anticancer drugs
Detailed experimental protocols for the biological evaluation of Welwitindolinone A isonitrile are not available in the literature due to the lack of published studies on its specific biological activities. However, for the purpose of guiding future research, a generalized protocol for assessing the reversal of P-gp-mediated multidrug resistance, based on the methodology used for other welwitindolinones, is provided below.
General Protocol for MDR Reversal Assay
1. Cell Lines:
A drug-sensitive parental cancer cell line (e.g., MCF-7).
A multidrug-resistant cancer cell line that overexpresses P-glycoprotein (e.g., MCF-7/ADR).
2. Reagents:
Welwitindolinone A isonitrile (synthesized or isolated).
A chemotherapeutic agent that is a P-gp substrate (e.g., doxorubicin, paclitaxel).
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent for assessing cell viability.
3. Procedure:
Cell Seeding: Plate the sensitive and resistant cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of Welwitindolinone A isonitrile.
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
Cell Viability Assay: Add MTT solution to each well and incubate to allow for the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. Calculate the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) in the presence and absence of Welwitindolinone A isonitrile. The Fold Reversal (FR) value can be calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the test compound.
The experimental workflow for a typical MDR reversal assay is outlined in the diagram below.
Caption: Workflow for assessing MDR reversal activity.
Conclusion
Welwitindolinone A isonitrile remains a molecule of significant interest primarily due to its complex and challenging chemical structure, which has spurred notable achievements in the field of total synthesis. However, a thorough review of the existing scientific literature reveals a conspicuous lack of quantitative data regarding its biological activity. While the broader welwitindolinone class of compounds has shown promise in reversing multidrug resistance, the available evidence on a closely related isonitrile analog suggests that Welwitindolinone A isonitrile is unlikely to be active in this regard. The initial reports of antifungal and insecticidal activity for the isonitrile-containing welwitindolinones have not been followed up with specific data for this particular compound.
For researchers and drug development professionals, Welwitindolinone A isonitrile currently represents more of a synthetic challenge than a promising therapeutic lead. Future research should focus on conducting rigorous biological evaluations to either confirm the suspected lack of MDR reversal activity or to uncover any other potential therapeutic properties. Until such data is available, its role in drug development remains speculative.
The Welwitindolinone Family: A Technical Guide to a Potent Class of Natural Products
For Researchers, Scientists, and Drug Development Professionals Introduction The Welwitindolinone family of natural products represents a class of structurally complex indole alkaloids isolated from cyanobacteria, primar...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Welwitindolinone family of natural products represents a class of structurally complex indole alkaloids isolated from cyanobacteria, primarily of the genera Hapalosiphon and Westiella.[1][2] These compounds have garnered significant attention within the scientific community due to their intricate molecular architectures and potent biological activities. Structurally, they are characterized by a dense array of stereogenic centers, quaternary carbons, and unique ring systems, such as the bicyclo[4.3.1]decane core in Welwitindolinone C and the spiro-fused cyclobutane in Welwitindolinone A.[1] Their biological significance is primarily linked to their ability to reverse P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells and their impact on microtubule dynamics, making them compelling leads for the development of novel therapeutics.[3][4] This technical guide provides a comprehensive overview of the core aspects of the Welwitindolinone family, including their chemical properties, biological activities with supporting quantitative data, and detailed experimental protocols for their synthesis and biological evaluation.
Chemical Structures and Properties
The Welwitindolinone family is diverse, with members possessing distinct structural features. The core scaffold is typically a tetracyclic or pentacyclic system derived from an oxindole unit. Key members include Welwitindolinone A isonitrile, which features a unique spiro-fused cyclobutane ring, and N-methylwelwitindolinone C isothiocyanate, which contains a bicyclo[4.3.1]decane ring system.[1] These complex structures have presented significant challenges and opportunities for synthetic chemists.
Spectroscopic Data
The structural elucidation of Welwitindolinones has been heavily reliant on modern spectroscopic techniques. Below is a summary of key spectroscopic data for representative members of the family.
The Welwitindolinones exhibit a range of biological activities, with the most prominent being the reversal of multidrug resistance (MDR) in cancer cells and the disruption of microtubule polymerization.
Multidrug Resistance Reversal
Several members of the Welwitindolinone family, notably N-methylwelwitindolinone C isothiocyanate, have been shown to be potent inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that is a key contributor to MDR in cancer.[3] By inhibiting the efflux pump activity of P-gp, these compounds can restore the efficacy of conventional chemotherapeutic agents in resistant cancer cell lines.
Application Notes and Protocols for the Total Synthesis of (±)-Welwitindolinone A Isonitrile
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview and experimental protocols for the total synthesis of the complex natural product (±)-Welwitindolinone A isonitri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of the complex natural product (±)-Welwitindolinone A isonitrile. The synthesis, developed by the research group of John L. Wood, showcases several innovative and strategic chemical transformations.
Retrosynthetic Analysis and Strategic Overview
The total synthesis of (±)-Welwitindolinone A isonitrile is a landmark achievement in natural product synthesis. The strategy hinges on the rapid construction of the core bicyclo[4.2.0]octane system, followed by the stereoselective installation of the challenging C12 quaternary center and the adjacent chlorine-bearing stereocenter. The final stages of the synthesis feature a novel method for the construction of the spiro-oxindole moiety.
The retrosynthetic analysis reveals the key disconnections and strategic bond formations:
Application
Application Notes and Protocols: Stereoselective Synthesis of the Welwitindolinone A Isonitrile Core
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the Welwitindolinone A isonitrile core,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of the Welwitindolinone A isonitrile core, a complex molecular architecture found in a family of bioactive natural products. The synthetic strategies outlined herein are based on seminal works from the Baran and Wood/Reisman research groups, offering robust and stereocontrolled routes to this challenging target.
Introduction
Welwitindolinone A isonitrile is a structurally unique member of the welwitindolinone family of alkaloids, isolated from blue-green algae.[1] Its intricate structure, featuring a spiro-fused cyclobutane, a neopentyl chloride, and three contiguous stereocenters, has made it a compelling target for total synthesis. The development of stereoselective methods to access the core structure of Welwitindolinone A isonitrile is crucial for the exploration of its biological activity and the generation of analogs for drug discovery programs. This document outlines key transformations and detailed protocols for the construction of this complex molecular framework.
Overall Synthetic Strategy
The convergent synthetic approaches to the Welwitindolinone A isonitrile core rely on the initial construction of a functionalized bicyclo[4.2.0]octane system, followed by a series of stereocontrolled transformations to install the key structural motifs. The final stages of the synthesis involve the formation of the spiro-oxindole ring system.
Caption: High-level overview of the synthetic approach.
Key Synthetic Transformations and Experimental Protocols
Bicyclo[4.2.0]octane Core Synthesis via [2+2] Ketene Cycloaddition
The construction of the bicyclo[4.2.0]octane core is achieved through a regio- and diastereoselective [2+2] ketene cycloaddition.[2][3][4] This reaction establishes the foundational carbocyclic framework of the molecule.
Experimental Protocol: Synthesis of Bicyclooctenone [2][5]
To a solution of the diene acetonide (1.0 equiv) in a suitable solvent (e.g., Et₂O or CH₂Cl₂) at 0 °C is added a solution of freshly generated dimethylketene. Dimethylketene can be prepared by the dehydrochlorination of isobutyryl chloride with a non-nucleophilic base such as triethylamine.
The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC until completion.
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
The aqueous layer is extracted with an organic solvent (e.g., EtOAc), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclo[4.2.0]octenone.
Installation of the C12 Quaternary Center and Vicinal Chlorine
A pivotal step in the synthesis is the simultaneous and stereocontrolled installation of the C12 quaternary center and the adjacent chlorine atom. This is accomplished via a chloronium ion-mediated semipinacol rearrangement.[2][6][7]
To a solution of the tertiary allylic alcohol (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or THF) at low temperature (e.g., -78 °C) is added a chlorinating agent (e.g., N-chlorosuccinimide (NCS) or tert-butyl hypochlorite (t-BuOCl)).
The reaction mixture is stirred at low temperature and monitored by TLC.
Upon consumption of the starting material, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent.
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
The crude product is purified by flash column chromatography to yield the desired chlorinated ketone with the newly formed quaternary center.
The final key transformation is the construction of the spiro-oxindole core. One elegant approach involves a novel anionic cyclization of an isocyano-isocyanate precursor, which simultaneously forms the spiro-oxindole and the vinyl isonitrile moieties.[2][3][6]
Experimental Protocol: Anionic Cyclization to Form the Spiro-oxindole [2]
To a solution of the isocyano-isocyanate precursor (1.0 equiv) in anhydrous THF at -78 °C is added a strong, non-nucleophilic base (e.g., KHMDS).
The reaction mixture is stirred at -78 °C for a specified time, allowing for the intramolecular cyclization to occur.
The reaction is quenched at low temperature with a proton source (e.g., saturated aqueous NH₄Cl).
The mixture is warmed to room temperature and extracted with an organic solvent.
The combined organic extracts are washed with brine, dried, and concentrated.
Purification by flash chromatography affords the Welwitindolinone A isonitrile core.
The stereoselective synthesis of the Welwitindolinone A isonitrile core represents a significant achievement in modern organic synthesis. The strategies and protocols detailed in these application notes, particularly the key [2+2] ketene cycloaddition, the chloronium ion-mediated semipinacol rearrangement, and the innovative anionic cyclization, provide a robust roadmap for accessing this complex and biologically relevant molecule. These methods offer a foundation for the synthesis of analogs and for further investigations into the medicinal chemistry of the welwitindolinone family of natural products. Researchers in the fields of organic synthesis and drug development can utilize these detailed protocols to further advance their research programs.
The Wood Synthesis of Welwitindolinone A Isonitrile: A Detailed Guide to Key Transformations
Welwitindolinone A isonitrile is a structurally complex natural product isolated from the blue-green algae Hapalosiphon welwitschii and Westiella intricata. Its intricate architecture, featuring a spirocyclic oxindole co...
Author: BenchChem Technical Support Team. Date: December 2025
Welwitindolinone A isonitrile is a structurally complex natural product isolated from the blue-green algae Hapalosiphon welwitschii and Westiella intricata. Its intricate architecture, featuring a spirocyclic oxindole core and a congested bicyclo[4.2.0]octane system, has made it a challenging target for total synthesis. The synthetic route developed by the research group of John L. Wood represents a landmark achievement in the field, highlighted by several elegant and strategic chemical transformations. This document provides detailed application notes and protocols for the key steps of the Wood synthesis, intended for researchers, scientists, and professionals in drug development.
Core Synthetic Strategy
The Wood synthesis of Welwitindolinone A isonitrile is characterized by a convergent approach that assembles the complex carbon skeleton through a series of meticulously planned steps. The key transformations that define this synthetic route include:
[2+2] Ketene Cycloaddition: The construction of the bicyclo[4.2.0]octane core is achieved through a diastereoselective [2+2] cycloaddition between a ketene and a diene.
Chloronium Ion-Mediated Semi-Pinacol Rearrangement: A pivotal step that simultaneously installs the C10 quaternary carbon center and the adjacent neopentyl chlorine atom with remarkable stereocontrol.
Anionic Cyclization: The formation of the characteristic spiro-oxindole moiety is accomplished via a novel anionic cyclization reaction.
Quantitative Data Summary
The following table summarizes the quantitative data for the key transformations in the Wood synthesis of Welwitindolinone A isonitrile.
Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures reported in the primary literature and its supporting information.
Protocol 1: [2+2] Ketene Cycloaddition for Bicyclo[4.2.0]octane Core Synthesis
This protocol describes the formation of the bicyclo[4.2.0]octane ring system via a [2+2] cycloaddition reaction.
Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran at -78 °C under an inert atmosphere.
After stirring for 30 minutes at -78 °C, add a solution of the N-aryl formamide precursor in anhydrous tetrahydrofuran dropwise to the LDA solution.
Stir the reaction mixture at -78 °C for 1 hour.
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
Warm the mixture to room temperature and extract with ethyl acetate (3 x 30 mL).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford Welwitindolinone A isonitrile.
Synthetic Pathway Visualization
The following diagrams illustrate the logical flow of the key transformations in the Wood synthesis of Welwitindolinone A isonitrile.
Caption: Overall synthetic workflow for Welwitindolinone A isonitrile.
Caption: Key chemical transformations in the synthesis.
Application Notes and Protocols: [2+2] Ketene Cycloaddition in the Synthesis of Welwitindolinone A Isonitrile
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and experimental protocol for the [2+2] ketene cycloaddition, a pivotal reaction in the total synthesis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the [2+2] ketene cycloaddition, a pivotal reaction in the total synthesis of Welwitindolinone A isonitrile. This natural product, isolated from the cyanobacteria Hapalosiphon welwitschii and Westiella intricata, exhibits potential in reversing multidrug resistance in cancer cells. The construction of the characteristic bicyclo[4.2.0]octane core of Welwitindolinone A isonitrile is efficiently achieved through a regio- and diastereoselective [2+2] cycloaddition between a diene and a ketene.[1][2]
Key Reaction and Significance
The synthesis, developed by Wood and coworkers, utilizes an intermolecular [2+2] cycloaddition of dimethylketene to a diene acetonide. This reaction establishes the bicyclo[4.2.0]octane skeleton with a high degree of stereocontrol, which is crucial for the subsequent stereoselective transformations en route to the final natural product.[1]
Quantitative Data
The following table summarizes the key quantitative data for the [2+2] ketene cycloaddition step in the synthesis of the bicyclo[4.2.0]octenone intermediate.
Reactant
Product
Reagents
Solvent
Yield
Diastereoselectivity
Reference
Diene Acetonide
Bicyclo[4.2.0]octenone
Isobutyryl chloride, Triethylamine
Diethyl ether
75%
High
Reisman, S. E., et al. (2008)
Experimental Protocol
This protocol is adapted from the supporting information for the total synthesis of (±)-Welwitindolinone A Isonitrile by Reisman, S. E., Ready, J. M., Weiss, M. M., Hasuoka, A., Hirata, M., Tamaki, K., ... & Wood, J. L. (2008).
Materials:
Diene acetonide
Isobutyryl chloride
Triethylamine (freshly distilled)
Diethyl ether (Et2O, anhydrous)
Deionized water
Saturated aqueous sodium bicarbonate (NaHCO3)
Brine
Magnesium sulfate (MgSO4)
Hexanes for chromatography
Ethyl acetate (EtOAc) for chromatography
Equipment:
Round-bottom flasks
Magnetic stirrer and stir bars
Ice bath
Cannula
Syringes
Rotary evaporator
Flash chromatography system
Procedure:
Preparation of the Diene Solution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diene acetonide (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.
Addition of Base: To the cooled diene solution, add freshly distilled triethylamine (3.0 equivalents).
In situ Generation of Dimethylketene: In a separate flame-dried round-bottom flask under an inert atmosphere, add anhydrous diethyl ether and cool to 0 °C. To this flask, add freshly distilled triethylamine (3.0 equivalents) followed by the dropwise addition of isobutyryl chloride (2.0 equivalents). Stir the resulting white suspension at 0 °C for 1 hour.
Cycloaddition Reaction: Transfer the freshly prepared dimethylketene suspension to the solution of the diene via cannula.
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
Workup:
Quench the reaction by adding deionized water.
Separate the organic and aqueous layers.
Extract the aqueous layer with diethyl ether.
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield the desired bicyclo[4.2.0]octenone.
Reaction Scheme
Caption: Key transformation in the Welwitindolinone A isonitrile synthesis.
Logical Workflow for the Experiment
Caption: Experimental workflow for the [2+2] ketene cycloaddition.
Application Notes and Protocols: Chloronium Ion Mediated Semi-Pinacol Rearrangement in Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction The semi-pinacol rearrangement is a powerful chemical transformation for the construction of complex molecular architectures, particularly for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The semi-pinacol rearrangement is a powerful chemical transformation for the construction of complex molecular architectures, particularly for the creation of sterically congested quaternary carbon centers.[1][2] This rearrangement involves the 1,2-migration of a carbon or hydrogen atom in a β-heterosubstituted alcohol, leading to the formation of a ketone or aldehyde. A synthetically valuable variant of this reaction is initiated by the formation of a chloronium ion from an allylic alcohol. This method provides a direct route to β-chloro ketones, which are versatile intermediates in organic synthesis.
The reaction is initiated by the electrophilic attack of a chlorine source, such as N-chlorosuccinimide (NCS), on the double bond of an allylic alcohol. This forms a cyclic chloronium ion intermediate. The subsequent rearrangement is driven by the release of ring strain and the formation of a stable carbonyl group. The stereochemical outcome of the rearrangement is often highly controlled, with the migrating group typically being anti-periplanar to the breaking carbon-chlorine bond.
This document provides detailed application notes and experimental protocols for performing chloronium ion mediated semi-pinacol rearrangements, along with data on substrate scope and yields to guide synthetic planning.
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for the chloronium ion mediated semi-pinacol rearrangement of an allylic alcohol is depicted below. The reaction begins with the electrophilic addition of a chlorinating agent (e.g., from NCS) to the alkene, forming a bridged chloronium ion. This intermediate can then undergo one of two pathways:
Path A (Semi-pinacol Rearrangement): A 1,2-migration of one of the R groups occurs, leading to the formation of a β-chloro ketone. This pathway is favored when the migrating group can stabilize the developing positive charge and is properly aligned for migration (anti-periplanar to the C-Cl bond).
Path B (Ring Opening): Nucleophilic attack by the counterion or solvent can open the chloronium ion to give a chlorohydrin.
The regioselectivity of the rearrangement (i.e., which R group migrates) is influenced by the migratory aptitude of the substituents and the stereochemistry of the starting material. Generally, groups that can better stabilize a positive charge (e.g., aryl groups over alkyl groups) will migrate preferentially.
Caption: General reaction pathway for the chloronium ion mediated semi-pinacol rearrangement.
Experimental Protocols
The following are generalized protocols for the chloronium ion mediated semi-pinacol rearrangement of allylic alcohols using N-chlorosuccinimide (NCS). The specific conditions may require optimization depending on the substrate.
General Protocol for the Synthesis of Acyclic β-Chloro Ketones
Materials:
Allylic alcohol (1.0 equiv)
N-Chlorosuccinimide (NCS) (1.1 - 1.5 equiv)
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a solution of the allylic alcohol in the chosen anhydrous solvent under an inert atmosphere, add N-chlorosuccinimide in one portion at 0 °C or room temperature.
Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired β-chloro ketone.
General Protocol for the Ring Expansion of Cyclic Allylic Alcohols
Materials:
Cyclic allylic alcohol (1.0 equiv)
N-Chlorosuccinimide (NCS) (1.1 - 1.5 equiv)
Anhydrous Dichloromethane (DCM)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Dissolve the cyclic allylic alcohol in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.
Add N-chlorosuccinimide portion-wise to the cooled solution.
Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC.
Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by flash column chromatography to yield the ring-expanded β-chloro ketone.
Data Presentation: Substrate Scope and Yields
The chloronium ion mediated semi-pinacol rearrangement is applicable to a wide range of allylic alcohols, including those with aryl and alkyl substituents, as well as cyclic substrates that undergo ring expansion. The following table summarizes representative examples from the literature.
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a β-chloro ketone via this method.
Caption: A typical experimental workflow for the reaction.
Logical Relationship of Reaction Components
The logical relationship between the key components and outcomes of the reaction is outlined below.
Caption: Logical relationship of reaction components.
Conclusion
The chloronium ion mediated semi-pinacol rearrangement is a robust and stereoselective method for the synthesis of β-chloro ketones, particularly those bearing α-quaternary centers. The reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a valuable tool in organic synthesis and drug development. The protocols and data presented herein provide a guide for the application of this useful transformation.
Application Note: Purification of Synthetic Welwitindolinone A Isonitrile by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of synthetic Welwitindol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purification of synthetic Welwitindolinone A isonitrile, a complex spiro-oxindole alkaloid with significant biological activity. The described protocol provides a robust methodology for isolating the target compound from synthetic reaction mixtures, yielding high-purity material suitable for subsequent biological and pharmacological studies. This document includes a detailed experimental protocol, data presentation in a tabular format, and a workflow diagram to guide researchers through the purification process.
Introduction
Welwitindolinone A isonitrile is a structurally intricate natural product that has garnered significant interest from the synthetic and medicinal chemistry communities due to its potent biological activities. The total synthesis of this molecule is a considerable challenge, and the purification of the final product is a critical step to ensure the removal of impurities, including diastereomers and other structurally related byproducts. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such complex synthetic molecules.[1] This application note outlines a preparative RP-HPLC method that can be adapted for the efficient purification of synthetic Welwitindolinone A isonitrile.
Experimental Protocol
This protocol is based on established methods for the purification of similar spiro-oxindole alkaloids and complex natural products.[1][2]
1. Sample Preparation:
Dissolve the crude synthetic Welwitindolinone A isonitrile in a minimal amount of a suitable solvent. A mixture of dimethyl sulfoxide (DMSO) and methanol is often a good starting point for sparingly soluble compounds.
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection onto the HPLC system.
2. HPLC Instrumentation and Conditions:
A standard preparative HPLC system equipped with a UV detector is suitable for this purification.
Parameter
Recommended Condition
Column
C18 Reverse-Phase, 10 µm, 250 x 21.2 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
30% to 70% B over 40 minutes
Flow Rate
20 mL/min
Detection
254 nm
Injection Volume
1-5 mL, depending on sample concentration
Column Temperature
Ambient
3. Purification Procedure:
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
Inject the filtered sample onto the column.
Run the gradient elution as specified in the table above.
Monitor the chromatogram and collect fractions corresponding to the main peak, which is presumed to be Welwitindolinone A isonitrile.
Analyze the collected fractions by analytical HPLC to assess purity.
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation followed by lyophilization) to obtain the purified compound.
Data Presentation
Compound
Retention Time (min)
Purity (%)
Diastereomer 1
25.0
>98%
Diastereomer 2
29.0
>98%
Note: This data is illustrative and based on the separation of related compounds. Actual retention times and purity will vary depending on the specific synthetic batch and HPLC system.
Experimental Workflow
The following diagram illustrates the logical workflow for the purification of synthetic Welwitindolinone A isonitrile by HPLC.
Application Note: Comparative Analysis of Welwitindolinone Analogues in P-gp Mediated Multidrug Resistance
An important clarification regarding Welwitindolinone A isonitrile is necessary for researchers investigating multidrug resistance (MDR). Initial interest in the welwitindolinone family of natural products stemmed from t...
Author: BenchChem Technical Support Team. Date: December 2025
An important clarification regarding Welwitindolinone A isonitrile is necessary for researchers investigating multidrug resistance (MDR). Initial interest in the welwitindolinone family of natural products stemmed from their potential to reverse MDR in cancer cells.[1] However, extensive in vitro studies have demonstrated that Welwitindolinone A isonitrile is largely inactive as an MDR reversal agent, particularly in P-glycoprotein (P-gp) mediated resistance.[2]
The primary active compound identified from the blue-green alga Hapalosiphon welwitschii for reversing P-gp-mediated MDR is N-methylwelwitindolinone C isothiocyanate .[2] In comparative assays, the isonitrile analogue consistently fails to show the P-gp inhibitory effects observed with the isothiocyanate version.[2] Therefore, Welwitindolinone A isonitrile is more accurately utilized in research as a negative control to probe the structure-activity relationships of P-gp inhibition by this class of alkaloids.
This document provides detailed application notes and protocols for the key in vitro assays used to compare the activities of Welwitindolinone A isonitrile and its active isothiocyanate analogue in the context of MDR reversal.
The primary mechanism of multidrug resistance often involves the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which function as drug efflux pumps.[3][4] These pumps actively remove chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[3]
The welwitindolinone alkaloids were investigated for their ability to inhibit P-gp. Studies on MCF-7/ADR (adriamycin-resistant) and SK-VLB-1 (vinblastine-resistant) cancer cell lines, which overexpress P-gp, revealed that N-methylwelwitindolinone C isothiocyanate can effectively reverse resistance to several anticancer drugs at sub-micromolar concentrations.[2] In stark contrast, the isonitrile analogue was found to be inactive in these same assays.[2] This suggests that the isothiocyanate moiety is critical for the interaction with P-gp, while the isonitrile group is not.[2]
The following protocols describe the standard in vitro assays to confirm these differential effects.
Data Presentation
The following tables summarize the comparative data between the active isothiocyanate and the inactive isonitrile analogues of welwitindolinone.
Table 1: Effect of Welwitindolinone Analogues on Drug Accumulation in SK-VLB-1 Cells
Welwitindolinone A isonitrile and N-methylwelwitindolinone C isothiocyanate.
Positive control P-gp inhibitor (e.g., Verapamil).
96-well cell culture plates.
Cell viability reagent (e.g., MTT, XTT, or Resazurin).[5]
Plate reader (spectrophotometer or fluorometer).
Procedure:
Cell Seeding: Seed the MDR and parental cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of the chemotherapeutic agent. For each concentration, prepare solutions with and without a fixed, non-toxic concentration of the welwitindolinone analogues or verapamil.
Treatment: Remove the old medium from the cells and add the prepared drug/compound solutions to the respective wells. Include wells with cells and medium only (negative control) and cells with welwitindolinone analogues alone to test for intrinsic cytotoxicity.
Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 48-72 hours).
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
Analysis: Calculate the IC50 value (the concentration of chemotherapeutic agent that inhibits cell growth by 50%) for each condition. The Reversal Fold (RF) is calculated as: RF = IC50 of chemo agent alone / IC50 of chemo agent + reversal agent.
Cytotoxicity Assay Workflow
Protocol 2: Drug Accumulation and Efflux Assay
This assay directly measures the effect of the test compounds on the ability of MDR cells to retain a fluorescent or radiolabeled P-gp substrate.
Welwitindolinone A isonitrile and N-methylwelwitindolinone C isothiocyanate.
Positive control (e.g., Verapamil).
Scintillation counter or flow cytometer/fluorescence microscope.
Ice-cold phosphate-buffered saline (PBS).
Procedure:
Cell Preparation: Culture MDR cells to a high density.
Pre-incubation: Resuspend the cells in a suitable buffer and pre-incubate them with the welwitindolinone analogues or control compound for a short period (e.g., 30 minutes) at 37°C.
Substrate Loading: Add the radiolabeled or fluorescent P-gp substrate to the cell suspension and incubate for a defined period (e.g., 60 minutes) to allow for accumulation.
Stopping the Accumulation:
For Radiolabeled Substrate: Rapidly centrifuge the cells, wash multiple times with ice-cold PBS to remove extracellular substrate. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
For Fluorescent Substrate: Analyze the cells directly using a flow cytometer to measure the mean fluorescence intensity of the cell population.
Efflux Phase (Optional): After the loading phase, wash the cells and resuspend them in a fresh medium containing the welwitindolinone analogues. Take samples at different time points, process as in step 4, and measure the amount of substrate remaining in the cells.
Analysis: Compare the amount of accumulated substrate in cells treated with the welwitindolinone analogues to the untreated control. An effective reversal agent will significantly increase intracellular substrate accumulation.
Drug Accumulation Assay Workflow
Protocol 3: P-glycoprotein Photoaffinity Labeling
This assay determines if a compound directly binds to P-gp. It uses a photo-reactive probe that covalently binds to the transporter upon UV irradiation. A competing compound will inhibit the binding of the probe.
Materials:
Cell membranes prepared from a P-gp overexpressing cell line (e.g., SK-VLB-1).
Photoaffinity label for P-gp (e.g., [³H]azidopine).
Welwitindolinone A isonitrile and N-methylwelwitindolinone C isothiocyanate.
SDS-PAGE reagents and equipment.
Autoradiography or phosphorimaging system.
UV cross-linking device.
Procedure:
Membrane Preparation: Isolate crude cell membranes from P-gp overexpressing cells using standard cell lysis and centrifugation techniques.
Binding Reaction: In a microcentrifuge tube, mix the cell membranes with the [³H]azidopine probe in the presence or absence of a competing concentration of the welwitindolinone analogues.
Incubation: Incubate the mixture on ice in the dark for a short period (e.g., 15-30 minutes).
UV Cross-linking: Expose the samples to high-intensity UV light (e.g., 365 nm) on ice to covalently link the photoaffinity label to P-gp.
SDS-PAGE: Solubilize the membrane proteins and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Detection: Dry the gel and expose it to X-ray film (autoradiography) or a phosphorimager screen to visualize the radiolabeled P-gp band.
Analysis: A compound that binds to the same site as the probe will reduce the intensity of the radiolabeled P-gp band. Compare the band intensity in the lanes with welwitindolinone analogues to the control lane.
P-gp Photoaffinity Labeling Workflow
Signaling Pathway
The interaction of Welwitindolinone A isonitrile (or lack thereof) is primarily with the P-glycoprotein transporter itself, rather than a complex signaling pathway. The mechanism of active analogues involves direct inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs and restoration of their cytotoxic effects.
Application Notes: Evaluating Welwitindolinone A Isonitrile in MCF-7/ADR Cell Lines
Topic: Evaluation of Welwitindolinone A Isonitrile in MCF-7/ADR Cell Lines Audience: Researchers, scientists, and drug development professionals. Introduction: Multidrug resistance (MDR) is a significant impediment to th...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Evaluation of Welwitindolinone A Isonitrile in MCF-7/ADR Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively transports a wide range of anticancer drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. The MCF-7/ADR human breast adenocarcinoma cell line is a widely used in vitro model for studying MDR, as it exhibits high levels of P-gp expression and resistance to various chemotherapeutic agents, including doxorubicin.
Welwitindolinones are a class of alkaloids isolated from blue-green algae that have garnered interest for their potential to reverse P-gp-mediated MDR. This document provides detailed application notes and protocols for the evaluation of Welwitindolinone A isonitrile, an analogue within this family, in the context of its ability to modulate MDR in MCF-7/ADR cells.
Key Findings:
Contrary to the MDR-reversing activity observed with some of its analogues, experimental evidence demonstrates that Welwitindolinone A isonitrile is inactive in reversing P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cells.[1] This lack of activity is attributed to its inability to effectively interact with and inhibit the P-gp efflux pump. The key difference in activity appears to be linked to the isonitrile functional group, as the corresponding isothiocyanate analogue, N-methylwelwitindolinone C isothiocyanate, is a potent P-gp inhibitor.[1]
Data Presentation
The following table summarizes the comparative activities of Welwitindolinone A isonitrile and its analogues in assays relevant to P-gp-mediated multidrug resistance.
Table 1: Comparative Activity of Welwitindolinone Analogues
Compound
Reversal of Drug Resistance in MCF-7/ADR Cells
Increase in [³H]Vinblastine Accumulation
Inhibition of [³H]Azidopine Photoaffinity Labeling of P-gp
Welwitindolinone A isonitrile
Inactive
No significant increase
No inhibition
N-methylwelwitindolinone C isothiocyanate
Active
Significant increase
Inhibition
Welwitindolinone C isothiocyanate
Weakly Active
Moderate increase
Inhibition
Verapamil (Positive Control)
Active
Significant increase
Inhibition
Data compiled from studies on Welwitindolinone analogues.[1]
Mandatory Visualization
Caption: Workflow for evaluating Welwitindolinone A Isonitrile in MCF-7/ADR cells.
Caption: Mechanism of P-glycoprotein mediated multidrug resistance.
Caption: Structure-activity relationship of Welwitindolinone analogues.
Experimental Protocols
1. Cell Culture
Cell Line: MCF-7/ADR (Adriamycin-resistant human breast adenocarcinoma cell line)
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 µg/mL Doxorubicin to maintain the resistant phenotype.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Subculturing: When cells reach 80-90% confluency, they are passaged using Trypsin-EDTA.
2. Cytotoxicity Assay (SRB Assay)
This assay determines the ability of Welwitindolinone A isonitrile to sensitize MCF-7/ADR cells to a chemotherapeutic agent like doxorubicin.
Materials:
MCF-7/ADR cells
96-well plates
Doxorubicin
Welwitindolinone A isonitrile
Trichloroacetic acid (TCA)
Sulforhodamine B (SRB) solution
Tris base solution
Protocol:
Seed MCF-7/ADR cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
Treat the cells with serial dilutions of doxorubicin, both in the presence and absence of a fixed, non-toxic concentration of Welwitindolinone A isonitrile.
Incubate the plates for 72 hours at 37°C.
Fix the cells by gently adding cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.
Wash the plates five times with slow-running tap water and allow them to air dry.
Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
Solubilize the bound dye by adding 10 mM Tris base solution to each well.
Measure the absorbance at 510 nm using a microplate reader.
Calculate the IC₅₀ values for doxorubicin in the presence and absence of Welwitindolinone A isonitrile. A significant decrease in the IC₅₀ would indicate sensitization.
This assay determines if Welwitindolinone A isonitrile directly binds to P-gp.
Materials:
Crude membranes from MCF-7/ADR cells
[³H]Azidopine (photoaffinity label for P-gp)
Welwitindolinone A isonitrile
UV light source (254 nm)
SDS-PAGE equipment
Autoradiography supplies
Protocol:
Prepare crude cell membranes from a large culture of MCF-7/ADR cells.
Incubate the cell membranes with [³H]Azidopine in the presence or absence of an excess of Welwitindolinone A isonitrile for 1 hour at 25°C in the dark.
Expose the samples to high-intensity UV light for 10 minutes on ice to covalently cross-link the [³H]Azidopine to its binding site.
Resolve the membrane proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
Detect the radiolabeled P-gp band by fluorography or autoradiography.
A decrease in the intensity of the radiolabeled P-gp band in the presence of Welwitindolinone A isonitrile would indicate competitive binding.
The provided protocols outline the necessary steps to evaluate the activity of Welwitindolinone A isonitrile in multidrug-resistant MCF-7/ADR cells. Based on existing data, it is expected that Welwitindolinone A isonitrile will show no significant activity in reversing doxorubicin resistance, increasing [³H]Vinblastine accumulation, or inhibiting [³H]Azidopine binding to P-gp.[1] These findings highlight the critical role of the isothiocyanate moiety for the P-gp inhibitory activity of the Welwitindolinone scaffold and provide valuable structure-activity relationship information for the development of new MDR modulators.
Application Notes and Protocols for Antifungal Susceptibility Testing of Welwitindolinone A Isonitrile
For Researchers, Scientists, and Drug Development Professionals Introduction Welwitindolinone A isonitrile is a complex indole alkaloid natural product isolated from cyanobacteria, such as Hapalosiphon welwitschii and We...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welwitindolinone A isonitrile is a complex indole alkaloid natural product isolated from cyanobacteria, such as Hapalosiphon welwitschii and Westiella intricata.[1][2][3] This family of compounds, known as welwitindolinones, has garnered significant interest due to a range of biological activities, including antifungal properties and the ability to reverse P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells.[1][2] While the antifungal activity of Welwitindolinone A isonitrile has been noted in scientific literature, detailed quantitative data on its potency against various fungal pathogens and the specific mechanism of action remain largely uncharacterized in publicly available research.
These application notes provide a comprehensive framework for researchers to conduct antifungal susceptibility testing of Welwitindolinone A isonitrile. The protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and methodologies applied to analogous isonitrile-containing compounds.
Data Presentation
Table 1: Antifungal Activity of Welwitindolinone A Isonitrile against Yeast Pathogens
Fungal Species
Strain ID
MIC₅₀ (µg/mL)
MIC₉₀ (µg/mL)
MFC (µg/mL)
Candida albicans
ATCC 90028
Data to be generated
Data to be generated
Data to be generated
Candida glabrata
ATCC 90030
Data to be generated
Data to be generated
Data to be generated
Candida parapsilosis
ATCC 22019
Data to be generated
Data to be generated
Data to be generated
Candida krusei
ATCC 6258
Data to be generated
Data to be generated
Data to be generated
Cryptococcus neoformans
ATCC 90112
Data to be generated
Data to be generated
Data to be generated
MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
MFC: Minimum fungicidal concentration.
Table 2: Antifungal Activity of Welwitindolinone A Isonitrile against Filamentous Fungi (Molds)
Fungal Species
Strain ID
MIC (µg/mL)
MEC (µg/mL)
Aspergillus fumigatus
ATCC 204305
Data to be generated
Data to be generated
Aspergillus flavus
ATCC 204304
Data to be generated
Data to be generated
Aspergillus niger
ATCC 16404
Data to be generated
Data to be generated
Fusarium solani
Clinical Isolate
Data to be generated
Data to be generated
Rhizopus oryzae
Clinical Isolate
Data to be generated
Data to be generated
MEC: Minimum effective concentration, used for echinocandins and potentially other compounds that affect fungal morphology.
Experimental Protocols
The following are detailed protocols for determining the antifungal susceptibility of Welwitindolinone A isonitrile. These are based on the CLSI M27-A3 standard for yeasts and the M38-A2 standard for filamentous fungi.
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts
1. Materials:
Welwitindolinone A isonitrile
Dimethyl sulfoxide (DMSO)
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
2. Preparation of Reagents:
Compound Stock Solution: Prepare a stock solution of Welwitindolinone A isonitrile in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.
Inoculum Preparation:
Subculture yeast isolates on Sabouraud Dextrose Agar for 24-48 hours.
Suspend several colonies in sterile saline.
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
3. Assay Procedure:
Perform serial two-fold dilutions of the Welwitindolinone A isonitrile stock solution in the 96-well plates using RPMI-1640 medium.
Inoculate each well with the prepared yeast suspension.
Include a positive control (yeast with no compound), a negative control (medium only), and a solvent control (yeast with DMSO at the highest concentration used).
Incubate the plates at 35°C for 24-48 hours.
4. Data Analysis:
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of growth compared to the positive control. The endpoint can be determined visually or by reading the optical density at a specific wavelength.
Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi
1. Materials:
Same as for yeasts, with the addition of Potato Dextrose Agar (PDA) for mold cultivation.
2. Preparation of Reagents:
Compound Stock Solution: As described for yeasts.
Inoculum Preparation:
Grow the mold on PDA slants until sporulation is evident.
Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
3. Assay Procedure:
Follow the same serial dilution and inoculation procedure as for yeasts.
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the positive control well.
4. Data Analysis:
The MIC is determined as the lowest concentration that shows 100% inhibition of growth. For some compounds, a Minimum Effective Concentration (MEC), the lowest concentration leading to the growth of small, compact hyphal forms, may be a more appropriate endpoint.
Visualizations
Mechanism of Action
The precise antifungal mechanism of action for Welwitindolinone A isonitrile has not been elucidated in the available literature. Common antifungal mechanisms include disruption of the cell membrane via ergosterol binding, inhibition of ergosterol biosynthesis, or inhibition of cell wall synthesis (e.g., β-(1,3)-glucan synthesis). Further research is required to determine the specific fungal target of this compound.
Experimental Workflow
Caption: Workflow for Antifungal Susceptibility Testing.
Logical Relationship of Antifungal Drug Action
Caption: Potential Mechanisms of Antifungal Action.
Application Notes and Protocols for the Evaluation of Welwitindolinone Analogues in P-glycoprotein Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals Introduction P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical membrane protein that functions as an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical membrane protein that functions as an ATP-dependent efflux pump.[1][2] It plays a significant role in multidrug resistance (MDR) in cancer cells by actively extruding a wide array of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] Consequently, the identification and characterization of P-gp inhibitors is a key strategy in overcoming MDR and improving cancer treatment outcomes.
The Welwitindolinones are a family of alkaloids isolated from blue-green algae.[1] While initial interest in this class of compounds included their potential for reversing multidrug resistance, studies have shown significant variability in P-gp inhibition among different analogues. Notably, N-methylwelwitindolinone C isothiocyanate has been identified as a potent P-gp inhibitor, demonstrating activity at sub-micromolar concentrations.[1] Conversely, the analogue Welwitindolinone A isonitrile, where the isothiocyanate group is replaced by an isonitrile, has been reported to be inactive in P-gp inhibition assays.[1]
These application notes provide detailed protocols for assessing the P-gp inhibitory potential of Welwitindolinone analogues using common in vitro assays. The protocols will use N-methylwelwitindolinone C isothiocyanate as an exemplary active compound and will include notes on the expected inactivity of Welwitindolinone A isonitrile for comparative purposes.
P-glycoprotein Efflux Mechanism
P-gp utilizes the energy from ATP hydrolysis to recognize and transport substrates out of the cell.[1][3] Substrates can be recognized either from the cytoplasm or directly from the inner leaflet of the cell membrane.[5] The binding of ATP and the substrate induces a conformational change in P-gp, leading to the translocation of the substrate across the membrane and its release into the extracellular space.[3]
P-gp Efflux and Inhibition by Welwitindolinone Analogues.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for P-gp inhibition by Welwitindolinone analogues and a standard inhibitor, Verapamil, across different assays. These values are for illustrative purposes and should be determined experimentally.
This high-throughput fluorescence-based assay measures the ability of a compound to inhibit the efflux of the P-gp substrate, Calcein-AM.[2] Non-fluorescent Calcein-AM readily enters cells and is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. P-gp actively transports Calcein-AM out of the cell before it can be converted. Inhibition of P-gp leads to the intracellular accumulation of calcein and a corresponding increase in fluorescence.
Materials:
P-gp overexpressing cells (e.g., K562/MDR, KB-C2) and the corresponding parental cell line.
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
Cell Seeding: Seed P-gp overexpressing and parental cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
Compound Preparation: Prepare serial dilutions of the Welwitindolinone analogues and Verapamil in cell culture medium. Include a vehicle control (e.g., 0.5% DMSO).
Compound Incubation: Remove the culture medium from the wells and add 100 µL of the compound dilutions. Incubate for 30-60 minutes at 37°C.
Calcein-AM Loading: Prepare a 2X working solution of Calcein-AM in culture medium (final concentration 0.25-1 µM). Add 100 µL of this solution to each well.
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.
Data Analysis:
Subtract the average fluorescence of the blank wells (medium only) from all other wells.
The fluorescence in the parental cell line treated with vehicle represents 100% inhibition.
The fluorescence in the P-gp overexpressing cells treated with vehicle represents 0% inhibition.
Calculate the percentage of P-gp inhibition for each compound concentration.
Plot the percent inhibition versus the log concentration of the compound to determine the IC50 value.
Calcein-AM Assay Workflow.
Rhodamine 123 Accumulation Assay
Rhodamine 123 is a fluorescent substrate of P-gp. In cells with high P-gp activity, Rhodamine 123 is actively effluxed, resulting in low intracellular fluorescence.[3] P-gp inhibitors block this efflux, leading to the accumulation of Rhodamine 123 and an increase in fluorescence, which can be quantified by flow cytometry or a fluorescence plate reader.[3][6]
Materials:
P-gp overexpressing cells and parental cell line.
Cell culture medium.
Flow cytometry tubes or 96-well plates.
Rhodamine 123 (stock solution in DMSO).
Test compounds and positive control.
Flow cytometer or fluorescence plate reader.
Protocol:
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
Inhibitor Treatment: Aliquot the cell suspension into flow cytometry tubes or wells. Add the Welwitindolinone analogues or positive control at various concentrations. Include a vehicle control. Incubate for 30 minutes at 37°C.
Substrate Loading: Add Rhodamine 123 to a final concentration of 5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
Analysis: Resuspend the final cell pellet in PBS. Analyze the intracellular fluorescence using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm) or a fluorescence plate reader.
Data Analysis:
Determine the mean fluorescence intensity (MFI) for each sample.
Calculate the percentage of P-gp inhibition relative to the positive control (100% inhibition) and the vehicle control (0% inhibition).
Plot the percent inhibition versus the log concentration of the compound to determine the IC50 value.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[5][7] P-gp substrates and inhibitors can modulate the basal ATPase activity of the protein. This assay typically uses membrane vesicles from cells overexpressing P-gp and measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
P-gp-rich membrane vesicles.
Assay buffer.
ATP.
Test compounds and controls (e.g., Verapamil as a stimulator, Sodium Orthovanadate as an inhibitor).
Reagents for detecting inorganic phosphate (e.g., Pgp-Glo™ Assay System).
Luminometer or spectrophotometer.
Protocol:
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
Compound Addition: Add the Welwitindolinone analogues or control compounds at various concentrations. For inhibition studies, a known P-gp substrate (e.g., Verapamil) is included to stimulate ATPase activity.
Initiate Reaction: Add ATP to initiate the reaction. Incubate at 37°C for a specified time (e.g., 20-40 minutes).
Stop Reaction and Detect Pi: Stop the reaction and add the detection reagent to measure the amount of inorganic phosphate produced.
Measurement: Read the luminescence or absorbance according to the detection kit manufacturer's instructions.
Data Analysis:
Subtract the background ATPase activity (measured in the presence of a specific P-gp ATPase inhibitor like sodium orthovanadate) from all readings.[7]
Calculate the percentage of stimulation or inhibition of P-gp ATPase activity relative to the control wells.
Plot the percentage of activity versus the log concentration of the compound to determine the EC50 (for stimulation) or IC50 (for inhibition).
Evaluation of Welwitindolinone Analogues as P-gp Inhibitors.
Conclusion
The provided protocols outline standard methods for evaluating the P-gp inhibitory activity of test compounds. When investigating the Welwitindolinone class of molecules, it is crucial to consider the specific analogue being tested. While N-methylwelwitindolinone C isothiocyanate serves as a potent positive control from this chemical class, evidence suggests that Welwitindolinone A isonitrile is inactive as a P-gp inhibitor.[1] Therefore, a comparative approach, including both active and inactive analogues, alongside a standard inhibitor like Verapamil, is recommended for a comprehensive assessment of structure-activity relationships within this compound family.
Application Notes and Protocols for Photoaffinity Labeling of P-glycoprotein with Welwitindolinone A Isonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1][2][3] Understanding the interaction of small molecules with P-gp is crucial for the development of new therapeutics to overcome MDR and improve drug delivery. Welwitindolinone A isonitrile is an alkaloid natural product that has been investigated for its potential to reverse P-gp-mediated MDR.[4][5][6] Photoaffinity labeling is a powerful technique to identify and characterize ligand binding sites on proteins.[7][8][9][10] This document provides a detailed protocol for the photoaffinity labeling of P-glycoprotein with a hypothetical photoactivatable analog of Welwitindolinone A isonitrile.
It is important to note that while Welwitindolinone C isothiocyanate analogs have shown interaction with P-gp, a previously studied Welwitindolinone A isonitrile analog was found to be inactive in inhibiting P-gp photoaffinity labeling with [3H]azidopine, suggesting it may not directly interact with the same binding site.[4] This protocol is therefore presented as a methodological framework for investigating potential interactions of novel, synthetically modified Welwitindolinone A isonitrile analogs designed with a photoactivatable moiety.
Data Presentation
As this protocol outlines a hypothetical experiment, the following table summarizes the type of quantitative data that would be generated and analyzed.
Parameter
Description
Example Value (Hypothetical)
Kd (Binding Affinity)
Dissociation constant of the photoaffinity probe for P-glycoprotein, determined by saturation binding analysis. A lower Kd indicates higher affinity.
50 nM
Bmax (Maximum Binding Capacity)
The maximum number of binding sites for the photoaffinity probe on P-glycoprotein.
1.5 pmol/mg protein
IC50 (Inhibitory Concentration)
The concentration of a competitor (e.g., verapamil, unlabeled Welwitindolinone A isonitrile) required to inhibit 50% of the specific binding of the photoaffinity probe.
2 µM
Labeling Efficiency
The percentage of P-glycoprotein molecules that are covalently labeled by the photoaffinity probe under specific conditions.
10%
Experimental Protocols
I. Synthesis of a Photoactivatable Welwitindolinone A Isonitrile Analog
A crucial prerequisite for this experiment is the chemical synthesis of a Welwitindolinone A isonitrile analog incorporating a photoactivatable group, such as an aryl azide or a benzophenone. This modification should be strategically placed to minimize disruption of the interaction with P-gp. The synthesis would likely involve a multi-step process, building upon established total synthesis routes for Welwitindolinone A isonitrile.[5][6][11][12] The final product should be purified by HPLC and its structure confirmed by NMR and mass spectrometry.
II. Preparation of P-glycoprotein-rich Membranes
P-glycoprotein-rich membranes can be prepared from cell lines overexpressing P-gp, such as MCF-7/ADR or SK-OV-3/MDR1.
Materials:
P-gp overexpressing cell line
Cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA, protease inhibitor cocktail)
Dounce homogenizer
Ultracentrifuge
Protocol:
Culture P-gp overexpressing cells to confluency.
Harvest cells by scraping and wash twice with ice-cold PBS.
Resuspend the cell pellet in ice-cold lysis buffer.
Lyse the cells using a Dounce homogenizer with 20-30 strokes on ice.
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.
Store the membrane preparation at -80°C in aliquots.
III. Photoaffinity Labeling of P-glycoprotein
Materials:
P-gp-rich membranes
Photoactivatable Welwitindolinone A isonitrile analog (radiolabeled or with a reporter tag like biotin)
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
Competitors (e.g., verapamil, unlabeled Welwitindolinone A isonitrile)
UV lamp (e.g., 365 nm for aryl azides, 350 nm for benzophenones)
Microcentrifuge tubes
Protocol:
In microcentrifuge tubes, incubate P-gp-rich membranes (e.g., 50 µg of protein) with varying concentrations of the photoactivatable Welwitindolinone A isonitrile analog in binding buffer. For competition experiments, pre-incubate the membranes with a competitor for 15 minutes before adding the photoaffinity probe.
Incubate the mixture for 30-60 minutes at room temperature or 37°C in the dark to allow for binding equilibrium.
Place the tubes on ice and irradiate with a UV lamp for 10-30 minutes. The optimal irradiation time should be determined empirically.
Quench the reaction by adding a scavenger solution (e.g., dithiothreitol for aryl azides).
The photolabeled membranes are now ready for analysis.
IV. Analysis of Photolabeled P-glycoprotein
A. SDS-PAGE and Autoradiography/Western Blotting
Solubilize the photolabeled membranes in SDS-PAGE sample buffer.
Separate the proteins on a polyacrylamide gel.
If a radiolabeled probe was used, dry the gel and expose it to X-ray film for autoradiography.
If a biotinylated probe was used, transfer the proteins to a nitrocellulose or PVDF membrane and detect the labeled P-gp using streptavidin-HRP followed by chemiluminescence detection.
B. Identification of Labeled Peptides by Mass Spectrometry
Excise the band corresponding to P-gp from a Coomassie-stained gel.
Perform in-gel digestion of the protein with trypsin.
Extract the resulting peptides and analyze them by LC-MS/MS.
Identify the peptides that are covalently modified by the photoaffinity probe by searching for the corresponding mass shift. This will pinpoint the binding site of the Welwitindolinone A isonitrile analog on P-gp.[8]
Visualizations
Caption: Experimental workflow for photoaffinity labeling of P-glycoprotein.
Application Notes and Protocols for Welwitindolinone A Isonitrile
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the safe handling, storage, and preparation of Welwitindolinone A isonitrile. This document is intend...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe handling, storage, and preparation of Welwitindolinone A isonitrile. This document is intended to supplement, not replace, institutional safety protocols and professional judgment.
Introduction
Welwitindolinone A isonitrile is a complex indole alkaloid natural product with potential biological activity. Due to its structural complexity and the presence of reactive functional groups, including an isonitrile and a chlorinated quaternary center, careful handling and storage are imperative to ensure the integrity of the compound and the safety of laboratory personnel. The protocols outlined below are based on best practices for handling potent, cytotoxic, and air-sensitive compounds.
Safety Precautions and Personal Protective Equipment (PPE)
Given the potential bioactivity of Welwitindolinone A isonitrile, it should be handled as a potent compound. All operations should be conducted in a designated area, and appropriate engineering controls and personal protective equipment must be used.
Table 1: Recommended Personal Protective Equipment (PPE)
PPE Category
Item
Specifications and Recommendations
Hand Protection
Gloves
Double gloving with nitrile gloves is recommended. Change the outer glove immediately upon contamination.
Eye Protection
Safety Goggles
Chemical splash goggles should be worn at all times.
Face Shield
A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.
Body Protection
Laboratory Coat
A dedicated, disposable laboratory coat or gown should be worn.
Respiratory Protection
Respirator
An N95 or higher-rated respirator should be used when handling the solid compound outside of a certified containment system.
Handling Procedures
All handling of Welwitindolinone A isonitrile, especially of the solid form, should be performed in a certified chemical fume hood or a glove box to minimize inhalation exposure.
Weighing the Compound
Preparation : Before weighing, ensure the balance is placed inside a chemical fume hood or a containment enclosure. Prepare all necessary materials, including spatulas, weigh paper, and pre-labeled vials.
Tare : Place a pre-labeled, clean, and dry vial on the balance and tare.
Transfer : Carefully transfer the desired amount of solid Welwitindolinone A isonitrile to the vial using a clean spatula. Avoid creating dust.
Cleaning : After weighing, carefully clean the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol followed by water) to decontaminate surfaces. Dispose of all contaminated materials as hazardous waste.
Preparation of Stock Solutions
Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of complex organic molecules for biological assays.
Solvent Selection : Use anhydrous, high-purity DMSO to prepare stock solutions.
Dissolution : In a chemical fume hood, add the appropriate volume of DMSO to the vial containing the weighed Welwitindolinone A isonitrile to achieve the desired concentration.
Homogenization : Cap the vial tightly and vortex until the compound is completely dissolved. Gentle warming (up to 37°C) in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
Aliquoting : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials.
Labeling : Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Storage and Stability
Proper storage is critical to maintain the chemical integrity of Welwitindolinone A isonitrile. The isonitrile functional group can be sensitive to hydrolysis, and the overall complex structure may be susceptible to degradation under suboptimal conditions.
Table 2: Recommended Storage Conditions
Form
Temperature
Light Conditions
Atmosphere
Solid
-20°C or below
Protect from light (store in an amber vial or a dark container)
Store under an inert atmosphere (e.g., argon or nitrogen)
In Solution (DMSO)
-80°C
Protect from light (use amber vials)
N/A (ensure vials are tightly sealed)
Stability Considerations :
Moisture : The isonitrile group is susceptible to hydrolysis to the corresponding formamide, especially under acidic conditions. It is crucial to use anhydrous solvents and store the compound in a dry environment.
Freeze-Thaw Cycles : Minimize the number of freeze-thaw cycles for stock solutions to prevent degradation. Aliquoting into single-use volumes is the best practice.
Long-Term Storage : For long-term storage, the solid form is preferred over solutions. If storing in solution, -80°C is recommended to slow down potential degradation processes.
Experimental Protocols
The following are generalized protocols for the use of Welwitindolinone A isonitrile in in-vitro assays. Specific concentrations and incubation times should be optimized for each experimental system.
Serial Dilution for In-Vitro Assays
Thaw Stock Solution : Thaw a single aliquot of the concentrated stock solution at room temperature.
Intermediate Dilution : To prevent precipitation, it is recommended to perform an intermediate dilution step. Dilute the stock solution in the appropriate cell culture medium or assay buffer.
Serial Dilutions : Perform serial dilutions from the intermediate solution to achieve the final desired concentrations for the assay. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically ≤ 0.5% for DMSO).
Vehicle Control : A vehicle control containing the same final concentration of the solvent must be included in all experiments.
Waste Disposal and Decontamination
All materials that have come into contact with Welwitindolinone A isonitrile, including gloves, weigh paper, pipette tips, and vials, should be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Decontamination :
Work surfaces should be decontaminated after each use. Wipe surfaces with a detergent solution, followed by 70% ethanol, and then water.
In case of a spill, follow institutional procedures for cleaning up cytotoxic compounds. This typically involves absorbing the spill with an inert material, followed by decontamination of the area.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for handling and preparing Welwitindolinone A isonitrile for experimental use.
Caption: Workflow for Safe Handling, Storage, and Disposal of Welwitindolinone A isonitrile.
Caption: Experimental Workflow for Using Welwitindolinone A Isonitrile in In-Vitro Assays.
Technical Notes & Optimization
Troubleshooting
Navigating the Synthesis of Welwitindolinone A Isonitrile: A Technical Support Guide
For researchers, scientists, and professionals in drug development embarking on the complex diastereoselective synthesis of Welwitindolinone A isonitrile, this technical support center offers troubleshooting guidance and...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development embarking on the complex diastereoselective synthesis of Welwitindolinone A isonitrile, this technical support center offers troubleshooting guidance and frequently asked questions. This resource addresses common challenges encountered during key synthetic transformations, providing structured data, detailed experimental protocols, and logical workflows to facilitate a successful synthesis.
Issue 1: Poor Diastereoselectivity in the Initial [2+2] Ketene Cycloaddition
Q: My [2+2] ketene cycloaddition to form the bicyclo[4.2.0]octane core is yielding a mixture of diastereomers. How can I improve the diastereoselectivity?
A: This reaction is crucial for establishing the core stereochemistry. The regioselectivity and diastereoselectivity are highly dependent on the ketene and the diene used. The synthesis reported by Wood and colleagues successfully employed a regio- and diastereoselective [2+2] ketene cycloaddition to establish the bicyclo[4.2.0]octane core.[1][2][3][4][5][6] It is critical to ensure the purity of the starting materials and precise control of reaction conditions.
Issue 2: Difficulty in Constructing the C12 Quaternary Center and Installing the Vicinal Chlorine
Q: I am struggling to install the C12 quaternary center and the adjacent chlorine atom with the correct stereochemistry. What is the recommended approach?
A: A highly effective method for this transformation is a chloronium ion-mediated semipinacol rearrangement. This single operation can install both the C12 quaternary center and the vicinal chlorine with excellent stereocontrol.[1][2][3][4][5][6][7] The success of this rearrangement is contingent on the stereochemistry of the precursor alcohol.
Q: My semipinacol rearrangement is leading to a low yield of the desired product. What are the critical parameters to optimize?
A: Key parameters to optimize include the choice of chlorinating agent, solvent, and reaction temperature. It is also essential to ensure the substrate is free of impurities that could interfere with the formation of the chloronium ion. The stereochemistry of the starting alcohol is paramount for the desired rearrangement to occur.
Issue 3: Challenges in the Spiro-oxindole Ring Formation
Q: I am encountering difficulties with the cyclization to form the spiro-oxindole moiety. Which cyclization strategies have proven successful?
A: Several strategies have been explored for this key step. Two notable successful approaches are:
SmI2-LiCl Mediated Reductive Cyclization: This method can effectively construct the spiro-oxindole.[1][2][3][4]
Anionic Cyclization: A novel anionic cyclization has been developed that simultaneously constructs the spiro-oxindole and the vinyl isonitrile moieties with complete stereocontrol.[1][2][3][4][7]
Q: My SmI2-mediated reductive cyclization is not proceeding as expected. What are some troubleshooting tips?
A: The success of SmI2-mediated reactions is highly dependent on the quality of the SmI2 solution. Ensure the SmI2 is freshly prepared and titrated. The presence of water can quench the reaction, so rigorously dry conditions are essential. Additives like LiCl can also significantly influence the reactivity.
Q: The anionic cyclization to form the spiro-oxindole is giving me a poor yield. What factors should I investigate?
A: The efficiency of the anionic cyclization is sensitive to the base used, the solvent system, and the reaction temperature. A strong, non-nucleophilic base is typically required. The conformation of the substrate can also play a significant role in the success of this intramolecular reaction.
Quantitative Data Summary
The following table summarizes key reaction outcomes from the synthesis of (±)-Welwitindolinone A Isonitrile, providing a comparative overview of different strategic steps.
1. Regio- and Diastereoselective [2+2] Ketene Cycloaddition:
This procedure establishes the bicyclo[4.2.0]octane core of Welwitindolinone A isonitrile. A solution of the diene in an appropriate anhydrous solvent is cooled. Dimethylketene, generated in situ or from a stock solution, is then added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched and purified by column chromatography to yield the bicyclo[4.2.0]octenone.[8]
This key step installs the C12 quaternary center and the vicinal chlorine atom. The allylic alcohol precursor is dissolved in an anhydrous, non-polar solvent and cooled to a low temperature. A suitable chlorinating agent (e.g., NCS or an equivalent) is added in portions. The reaction progress is monitored carefully. Upon completion, the reaction is quenched, and the product is isolated and purified to yield the rearranged product with the desired stereochemistry.[7]
3. Anionic Cyclization for Spiro-oxindole Formation:
This protocol achieves the simultaneous construction of the spiro-oxindole and the vinyl isonitrile. The precursor is dissolved in a rigorously dried aprotic solvent under an inert atmosphere and cooled to a low temperature. A strong, non-nucleophilic base (e.g., a lithium amide base) is added slowly. The reaction is stirred at low temperature until completion, as indicated by TLC analysis. The reaction is then carefully quenched, and the desired spiro-oxindole product is isolated and purified.
Visual Workflow and Logic Diagrams
Caption: Synthetic workflow for Welwitindolinone A isonitrile.
Caption: Troubleshooting logic for poor cycloaddition diastereoselectivity.
Caption: Alternative strategies for spiro-oxindole formation.
Optimizing reaction conditions for the synthesis of the bicyclo[4.2.0]octane core.
Welcome to the technical support center for the synthesis of the bicyclo[4.2.0]octane core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance an...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of the bicyclo[4.2.0]octane core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the bicyclo[4.2.0]octane core?
A1: The primary synthetic routes to the bicyclo[4.2.0]octane core are through cycloaddition reactions. The most prevalent methods include [2+2] photochemical cycloadditions, [2+2] ketene cycloadditions, and Diels-Alder reactions.[1][2] Other approaches involve intramolecular cyclizations and Lewis acid-promoted cycloadditions of allenes and ketenes.[3] The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product.
Q2: What factors influence the stereoselectivity of the bicyclo[4.2.0]octane formation?
A2: Stereoselectivity is a critical challenge and is influenced by several factors. In photochemical [2+2] cycloadditions, the stereochemistry can be directed by the geometry of the starting alkene and the presence of chiral catalysts.[2] For ketene cycloadditions, the transition state geometry plays a key role, where bulky substituents on the ketene tend to occupy less sterically hindered positions.[2] Lewis acid catalysis in allene-ketene cycloadditions can also provide high stereocontrol.[3] Additionally, intramolecular reactions often offer better stereocontrol due to the tethered nature of the reactants.[4]
Q3: How can I improve the yield of my bicyclo[4.2.0]octane synthesis?
A3: Low yields can often be attributed to side reactions, purification difficulties, or suboptimal reaction conditions.[5] To improve yields, consider the following:
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates and selectivity. For instance, in some ketene cycloadditions, changing the solvent from diethyl ether to cyclohexane improved yields.[5]
Temperature Control: Both thermal and photochemical reactions are sensitive to temperature. Optimization is often required to favor the desired product over decomposition or side reactions.
Catalyst Selection: For catalyzed reactions, screening different catalysts (e.g., Lewis acids like Bi(OTf)₃ or chiral amines) can dramatically enhance yields and stereoselectivity.[2][6]
Purification Technique: The stability of bicyclo[4.2.0]octane derivatives can vary.[5] Using appropriate purification methods, such as flash column chromatography on a suitable stationary phase or distillation under reduced pressure, can minimize product loss.[6][7]
Q4: What are common side reactions to be aware of?
A4: Common side reactions include photodimerization of the starting enone in photochemical reactions, racemization of stereocenters, and competing cyclization pathways.[8] In some cases, the bicyclo[4.2.0]octadiene system can undergo facile electrocyclization, leading to racemization.[6] During hydrolysis of acetal protecting groups, epimerization of trans-fused products to the more stable cis-fused diastereomers can occur.[8]
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Product Formation
- Inefficient photochemical reaction. - Inactive catalyst. - Unsuitable solvent or temperature. - Steric hindrance in substrates.
- Ensure proper wavelength and intensity of the light source for photocycloadditions.[2] - Use fresh or properly activated catalyst. - Screen a range of solvents and temperatures.[5] - Consider a different synthetic approach if steric hindrance is significant.
Poor Stereoselectivity
- Lack of facial control in the cycloaddition. - Racemization of intermediates or product.[6] - Insufficiently selective catalyst.
- Employ chiral auxiliaries or catalysts to induce stereoselectivity.[2] - Lower the reaction temperature to potentially favor one diastereomer. - Investigate if the product is prone to epimerization under the reaction or workup conditions.
Formation of Multiple Products/Byproducts
- Competing reaction pathways (e.g., Diels-Alder vs. [2+2]). - Photodimerization of starting materials.[8] - Decomposition of starting materials or product.
- Adjust reaction conditions (e.g., temperature, catalyst) to favor the desired pathway. - Use an excess of one reactant to suppress dimerization of the other.[8] - Run the reaction under an inert atmosphere to prevent oxidation.
Difficulty in Product Purification
- Similar polarity of product and starting materials/byproducts. - Product instability on silica gel. - Product is volatile.
- Utilize different chromatographic techniques (e.g., alumina, reverse-phase). - Consider derivatization to change polarity for easier separation. - Use non-acidic or deactivated silica gel. - Employ Kugelrohr distillation for volatile products.[7]
Experimental Protocols
Protocol 1: Photochemical [2+2] Cycloaddition
This protocol is adapted from the synthesis of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones.[8]
Preparation: In a quartz reaction vessel, dissolve the cyclohexenone derivative (e.g., 5,5-dimethylcyclohex-2-enone, 2 mmol) and a tenfold molar excess of the alkene (e.g., 1,1-dimethoxyethylene, 20 mmol) in an appropriate solvent like benzene (5 ml).
Degassing: Degas the solution by bubbling argon through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the enone.
Irradiation: Irradiate the solution in a photochemical reactor (e.g., Rayonet RPR-100) equipped with lamps of a suitable wavelength (e.g., 350 nm) for approximately 16 hours or until the starting enone is consumed (monitored by GC).
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.
Purification: Purify the resulting diastereomeric mixture of bicyclo[4.2.0]octanones by column chromatography on silica gel.
Protocol 2: Ketene [2+2] Cycloaddition
This protocol is based on the synthesis of a bicyclic cyclobutanone precursor for kingianins.[5]
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-chlorocarboxylic acid precursor in a suitable anhydrous solvent like cyclohexane.
Ketene Generation: Add a base, such as triethylamine (Et₃N), dropwise to the solution to generate the chloro ketene in situ.
Cycloaddition: To this solution, add the diene (e.g., 1,3-cyclohexadiene).
Reaction Conditions: Heat the reaction mixture to reflux (approximately 81 °C for cyclohexane) and monitor the reaction progress by TLC or GC.
Workup: After completion, cool the reaction mixture, filter to remove any salts (e.g., triethylammonium chloride), and wash the filtrate with water and brine.
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bicyclo[4.2.0]octane Synthesis
Improving the efficiency of the chloronium ion mediated rearrangement.
Technical Support Center: Chloronium Ion Mediated Rearrangement This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Chloronium Ion Mediated Rearrangement
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the efficiency of chloronium ion mediated rearrangements.
Frequently Asked Questions (FAQs)
Q1: What is a chloronium ion mediated rearrangement?
A: A chloronium ion mediated rearrangement is a type of organic reaction where a cyclic, positively charged chloronium ion is formed as a key intermediate. This intermediate directs the course of the reaction, often leading to a skeletal rearrangement of the molecule. The formation of the stable, bridged chloronium ion can prevent the formation of open carbocations, thereby avoiding undesired side reactions that are common in other cationic rearrangements.[1][2]
Q2: What is the key intermediate in this reaction?
A: The central intermediate is a cyclic chloronium ion, a three-membered ring containing a positively charged chlorine atom bonded to two carbon atoms.[3][4] In certain cases, neighboring group participation can lead to the formation of larger, five-membered ring imino-halonium cations.[5] This bridged structure is crucial as it dictates the stereochemistry of the reaction and enhances selectivity.
Q3: Why is this reaction often stereospecific?
A: The reaction is typically stereospecific due to the nature of the cyclic chloronium ion intermediate. The incoming nucleophile (which could be part of the rearranging molecule itself) must attack one of the carbons of the ring from the side opposite to the bridged chlorine atom, in a process known as a "backside attack".[3][6][7] This results in a predictable anti-addition stereochemistry, where the two new functional groups are added to opposite faces of the original double bond.[1][3][6]
Q4: What are the main factors influencing the reaction's efficiency?
A: The efficiency of a chloronium ion mediated rearrangement is influenced by several factors:
Substrate Structure: The electronic and steric properties of the starting material.
Chlorinating Agent/Catalyst: The choice of chlorine source and the use of Lewis acids to enhance reactivity.[8][9]
Solvent: The polarity and nucleophilicity of the solvent can dramatically affect the reaction outcome.[10][11]
Leaving Group: The quality of the leaving group in reactions where the chloronium ion is formed via intramolecular cyclization.
Temperature: Reaction temperature can influence reaction rate and product distribution.[12]
Troubleshooting Guide
Problem Area 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is very low. What should I check?
A: Low yields are a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Chlorinating Agent Reactivity: The choice of chlorinating agent is critical. For less reactive substrates, a more powerful electrophilic chlorine source may be needed. The reactivity can be significantly enhanced by using a Lewis acid catalyst (e.g., In(OTf)₃, AlCl₃, FeCl₃) which coordinates to the halogen, making it a better electrophile and facilitating the formation of the chloronium ion.[2][8][9][13]
Substrate Reactivity: Electron-withdrawing groups on the substrate can decrease the nucleophilicity of the alkene (or other initiating group), slowing down or preventing the initial formation of the chloronium ion. Conversely, electron-donating groups can accelerate the reaction.
Solvent Choice: Ensure your solvent is inert and anhydrous if you want to avoid solvent participation. Polar aprotic solvents are often a good choice.[14] Protic solvents like water or alcohols can act as nucleophiles, leading to side products.[1][6]
Temperature: Some rearrangements require specific temperature control. An initial optimization screen at different temperatures (e.g., -40 °C, room temperature, 60 °C) can help identify the optimal condition.[12]
Leaving Group Quality (for intramolecular reactions): In reactions like a modified Beckmann rearrangement, a good leaving group (e.g., a tosylate) is required to initiate the process that leads to the formation of the halonium ion intermediate.[5]
Problem Area 2: Formation of Unexpected Byproducts
Q: I am observing significant side products. What are they and how can I minimize them?
A: The primary cause of byproducts is the reaction of the chloronium ion intermediate with unintended nucleophiles.
Solvent Participation (Halohydrin Formation): This is the most common side reaction. If the reaction is performed in a nucleophilic solvent such as water or an alcohol, the solvent molecule, being present in large excess, can attack the chloronium ion.[1][6] This opens the ring to form a halohydrin (a molecule with a halogen and a hydroxyl/alkoxy group on adjacent carbons).
Solution: Use a non-nucleophilic (inert) solvent such as dichloromethane (CH₂Cl₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) to minimize solvent capture.[15] Ensure all reagents and glassware are thoroughly dried.
Carbocation Rearrangement Products: Although the bridged chloronium ion is designed to prevent carbocation formation, a highly unstable or sterically hindered intermediate might partially open to an open carbocation, which can then undergo classical rearrangements (e.g., hydride or alkyl shifts) to form more stable carbocations before product formation.[2]
Solution: Choose reaction conditions (lower temperature, less ionizing solvent) that favor the stability of the bridged chloronium ion.
Elimination Products: Under certain conditions, particularly with heat, elimination of HCl can occur after the initial addition, leading to unsaturated chlorinated products.
Solution: Run the reaction at the lowest effective temperature and use a non-basic workup procedure.
Problem Area 3: Poor Regio- or Stereoselectivity
Q: The rearrangement is not giving the expected isomer. How can I improve selectivity?
A: Selectivity is governed by the structure of the intermediate and the subsequent nucleophilic attack.
Regioselectivity: In an unsymmetrical chloronium ion, the subsequent attack by the nucleophile (either intramolecularly for rearrangement or intermolecularly) typically occurs at the more substituted carbon.[1][4] This is because that carbon can better stabilize the partial positive charge that develops as the C-Cl bond begins to break. If you are observing the wrong regioisomer, re-evaluate the electronic and steric factors of your substrate.
Stereoselectivity: The reaction should proceed via anti-addition. If you are seeing a mixture of syn and anti products, it may suggest that a competing reaction pathway involving an open carbocation is occurring.[16]
Solution: Use of non-polar solvents can sometimes enhance stereoselectivity.[17] Additionally, ensure the starting material's stereochemistry is correct, as the stereochemistry of the product is directly dependent on it in a stereospecific reaction.[6] In some specialized cases, such as those with peri-substituents, the typical anti-migration preference can be completely overridden to favor syn-migration due to strong anchimeric assistance from the chloro group.[5]
Data Presentation: Optimizing Reaction Conditions
Effective optimization is key to improving efficiency. The following tables, adapted from published studies, illustrate how changing reagents and conditions can impact reaction yield.
Table 1: Optimization of Lewis Acid and Stoichiometry for Halonium Generation [9]
Entry
Lewis Acid (mol %)
Halogen Source (equiv)
Yield (%)
1
None
NBS (1.0)
<10
2
Sc(OTf)₃ (5)
NBS (1.0)
35
3
AgOTf (5)
NBS (1.0)
42
4
In(OTf)₃ (3)
NBS (1.0)
55
5
In(OTf)₃ (3)
NBS (1.25)
64
6
In(OTf)₃ (3)
NBS (1.5)
75
7
In(OTf)₃ (3)
NBS (1.75)
86
8
In(OTf)₃ (1)
NBS (1.75)
70
Reaction conditions: Alkene (1.0 equiv), amino alcohol (1.0 equiv), in DCM for 24h. NBS = N-Bromosuccinimide (used as a model for N-Chlorosuccinimide).
Table 2: Effect of Solvent on an Asymmetric Halogen-Bonding Catalyzed Reaction [12][17]
Entry
Solvent
Yield (%)
Enantiomeric Excess (%)
1
Toluene
99
95
2
THF
99
92
3
Dichloromethane
99
93
4
Diethyl Ether
99
75
5
Acetonitrile
99
68
This data highlights that while yield may be consistently high, selectivity is highly dependent on the solvent, with non-polar solvents providing better results.[17]
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Chloronium Ion Mediated Cyclization
This protocol is adapted from a procedure for morpholine synthesis, which proceeds through a key halonium intermediate.[9]
Preparation: To an 8 mL vial equipped with a magnetic stir bar, add the Lewis acid catalyst (e.g., In(OTf)₃, 3 mol%).
Reagent Addition: Add the chlorine source (e.g., N-Chlorosuccinimide, NCS, 1.75 equivalents) and the starting amino alcohol (1.0 equivalent).
Solvent and Substrate: Add an anhydrous, inert solvent (e.g., Dichloromethane, DCM, to 0.1 M concentration) via syringe, followed by the alkene substrate (1.5 equivalents).
Reaction: Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC or LC-MS. The initial halo-etherification is often rapid (1h).
Workup: Upon completion, the reaction may require a basic workup to neutralize the acid and facilitate the final rearrangement or cyclization step (e.g., adding a base like DBU and stirring for an additional period).
Purification: Quench the reaction, perform an aqueous extraction, dry the organic layer, and purify the crude product by column chromatography.
Technical Support Center: HPLC Purification of Welwitindolinone A Isonitrile and its Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of Welwitindolinone A...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC purification of Welwitindolinone A isonitrile and its synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the HPLC purification of Welwitindolinone A isonitrile?
Welwitindolinone A isonitrile is a complex indole alkaloid, and its purification can present several challenges.[1][2][3] The dense array of functional groups and its basic nature can lead to issues such as peak tailing, poor resolution from closely related intermediates or impurities, and potential on-column degradation.[4][5][6]
Q2: Why am I observing significant peak tailing for my Welwitindolinone A isonitrile peak?
Peak tailing is a common issue when purifying basic compounds like alkaloids via reversed-phase HPLC.[4][6] The primary cause is often secondary interactions between the basic nitrogen atoms in the molecule and acidic residual silanol groups on the silica-based stationary phase.[4][5][7] At mobile phase pH values above 3, these silanol groups can be ionized and interact electrostatically with the protonated basic analyte, leading to poor peak shape.[4][6]
Q3: Can the choice of organic modifier in the mobile phase affect the purification?
Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can significantly impact the selectivity and resolution of the separation.[8][9] Acetonitrile and methanol have different properties that influence their interaction with both the analyte and the stationary phase.[8] It is often beneficial to screen both solvents during method development to achieve the optimal separation of Welwitindolinone A isonitrile from its intermediates or impurities.[9]
Q4: My system backpressure is unusually high. What could be the cause?
High backpressure can stem from several sources, including a blocked column inlet frit, precipitation of buffer salts in the mobile phase, or a clog in the HPLC system tubing.[10][11] It is crucial to ensure the mobile phase is properly filtered and degassed, and that the sample is fully dissolved and free of particulate matter before injection.[12]
Troubleshooting Guides
Issue 1: Poor Resolution Between Welwitindolinone A Isonitrile and a Key Intermediate
Symptom: The peaks for Welwitindolinone A isonitrile and a closely eluting synthetic intermediate are not baseline-resolved, making accurate fraction collection difficult.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Solutions:
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of both the target compound and the impurity, potentially improving selectivity. For basic compounds like Welwitindolinone A isonitrile, operating at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can improve peak shape and may enhance resolution.[13][14]
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the elution order and improve separation.[9]
Try a Different Stationary Phase: If resolution issues persist, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) which may offer different selectivity for alkaloids.[15]
Quantitative Data Example:
Parameter
Condition A
Condition B
Mobile Phase A
Water + 0.1% Formic Acid
Water + 10 mM Ammonium Formate, pH 3.5
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient
20-80% B over 30 min
20-80% B over 30 min
Resolution
1.2
1.8
Issue 2: Pronounced Peak Tailing
Symptom: The main peak for Welwitindolinone A isonitrile is asymmetrical with a noticeable tail, which can compromise purity and yield.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Solutions:
Lower Mobile Phase pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) will protonate the residual silanol groups on the stationary phase, minimizing secondary interactions with the basic analyte.[6]
Use a High-Purity, End-Capped Column: Modern HPLC columns made from high-purity silica with effective end-capping are designed to reduce silanol interactions.[5]
Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase, improving the peak shape of the target compound.
Reduce Sample Load: Injecting too much sample can lead to column overload and cause peak distortion, including tailing.[4] Try reducing the injection volume or sample concentration.
Quantitative Data Example:
Parameter
Condition A (No Additive)
Condition B (0.1% Formic Acid)
Mobile Phase
Water/Acetonitrile Gradient
Water + 0.1% FA / Acetonitrile + 0.1% FA Gradient
Peak Asymmetry (at 10% height)
2.1
1.1
Theoretical Plates
3500
8500
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification of Welwitindolinone A Isonitrile
This protocol is a starting point and may require optimization based on the specific crude sample and HPLC system.
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
Mobile Phase Preparation:
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
Filter both mobile phases through a 0.22 µm membrane filter and degas by sonication or helium sparging.[12]
Sample Preparation:
Dissolve the crude sample containing Welwitindolinone A isonitrile in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a concentration of approximately 5-10 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
Flow Rate: 4.0 mL/min
Injection Volume: 500 µL (adjust based on column dimensions and sample concentration)
Detection: UV at 254 nm and 280 nm.
Gradient Program:
0-5 min: 20% B
5-35 min: 20% to 80% B (linear gradient)
35-40 min: 80% B
40-45 min: 80% to 20% B (linear gradient)
45-50 min: 20% B (re-equilibration)
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the target peak.
Post-Purification: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Combine pure fractions and remove the solvent under reduced pressure.
Managing stereochemical complexity in Welwitindolinone A isonitrile synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Welwitindolinone A isonitrile, with a particular focus on managing its stereochem...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Welwitindolinone A isonitrile, with a particular focus on managing its stereochemical complexity.
Troubleshooting Guides
This section addresses specific experimental issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Poor diastereoselectivity is observed in the [2+2] ketene cycloaddition to form the bicyclo[4.2.0]octane core. What are the likely causes and how can this be improved?
Possible Causes:
Suboptimal Reaction Conditions: The temperature, solvent, and rate of addition of the ketene precursor can significantly influence the stereochemical outcome of the cycloaddition.
Impurities in Starting Materials: The presence of impurities in the diene or the acyl chloride used to generate the ketene can interfere with the desired reaction pathway.
Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions and a decrease in diastereoselectivity.
Suggested Solutions:
Temperature Control: Ensure strict temperature control during the reaction. Running the reaction at lower temperatures may enhance the diastereoselectivity.
Slow Addition: The ketene, being highly reactive, should be generated in situ and added slowly to the reaction mixture containing the diene. This can be achieved by the slow addition of the acyl chloride to a solution of the diene and a suitable base (e.g., triethylamine).
Solvent Effects: The choice of solvent can impact the transition state of the cycloaddition. Non-polar solvents are often preferred. Consider screening different solvents to optimize selectivity.
Purification of Reagents: Ensure all starting materials are of high purity. The diene should be freshly prepared or purified before use. The acyl chloride should be distilled immediately prior to the reaction.
Reagent Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the diene may be beneficial.
Question 2: The chloronium ion-mediated semipinacol rearrangement for the installation of the C12 quaternary center and the vicinal chlorine yields a mixture of diastereomers or undesired rearrangement products. How can this be addressed?
Possible Causes:
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is crucial. Highly reactive agents may lead to over-chlorination or side reactions.
Reaction Temperature: The temperature at which the chloronium ion is formed and rearranges plays a critical role in controlling the stereoselectivity.
Solvent Polarity: The polarity of the solvent can influence the stability of the chloronium ion intermediate and the transition state of the rearrangement.
Substrate Conformation: The conformation of the substrate at the time of reaction can dictate the facial selectivity of the chloronium ion formation and the subsequent rearrangement.
Suggested Solutions:
Chlorinating Agent: N-Chlorosuccinimide (NCS) is a commonly used and effective reagent for this transformation. Ensure the NCS is of high purity.
Temperature Optimization: The reaction should be performed at low temperatures (e.g., -78 °C) to control the reactivity and enhance selectivity.
Solvent Selection: A non-polar solvent like dichloromethane is often employed. The use of more polar solvents could potentially be explored to modulate reactivity, but this should be done with caution.
Conformational Control: While direct control over the substrate conformation is challenging, ensuring the purity of the starting material and the absence of any isomerization is important.
Question 3: The formation of the spiro-oxindole via anionic cyclization results in low yield or the formation of undesired side products. What are the potential issues and solutions?
Possible Causes:
Base Selection: The choice of base is critical for the deprotonation event that initiates the cyclization. An inappropriate base may be too weak, too strong, or sterically hindered.
Reaction Temperature: The temperature must be carefully controlled to prevent side reactions, such as elimination or decomposition of the starting material or product.
Oxygen Contamination: The anionic intermediates are highly sensitive to oxygen, which can lead to oxidation and decomposition.
Premature Quenching: The reaction may be quenched before it has gone to completion.
Suggested Solutions:
Base Optimization: Strong, non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are often effective. The stoichiometry of the base should be carefully optimized.
Low-Temperature Conditions: The reaction should be carried out at low temperatures (e.g., -78 °C to -40 °C) to maintain control over the reactive intermediates.
Inert Atmosphere: It is imperative to perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture. Degassed solvents should be used.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time before quenching.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stereochemical challenge in the total synthesis of Welwitindolinone A isonitrile?
A1: The construction of the vicinal quaternary stereocenters at C12 and the adjacent chlorine-bearing carbon is a major stereochemical hurdle.[1] The simultaneous and stereocontrolled installation of these two centers is a key feature of successful synthetic routes.[2][3][4]
Q2: How is the stereochemistry of the bicyclo[4.2.0]octane core established?
A2: The bicyclo[4.2.0]octane core is typically formed through a regio- and diastereoselective [2+2] ketene cycloaddition.[2][5][6] This reaction sets the relative stereochemistry of the fused ring system with high fidelity.
Q3: What is the mechanism of the chloronium ion-mediated semipinacol rearrangement in this synthesis?
A3: The reaction is initiated by the formation of a bridging chloronium ion from an alkene precursor.[7] This is followed by a pinacol-like 1,2-methyl migration, which proceeds to form the trans-diaxial product, thereby establishing the desired stereochemistry of the axial chloro substituent and the adjacent quaternary center.[7]
Q4: Are there alternative methods for constructing the spiro-oxindole moiety?
A4: Yes, in addition to the anionic cyclization, a SmI2-LiCl mediated reductive cyclization has also been successfully employed to construct the spiro-oxindole.[2][5][6]
Q5: Has an enantioselective synthesis of Welwitindolinone A isonitrile been reported?
A5: The initial total syntheses reported were for the racemic mixture ((±)-Welwitindolinone A isonitrile).[5][7] However, enantioselective syntheses have since been developed.[8]
Data Presentation
Table 1: Diastereoselectivity of Key Reactions in Welwitindolinone A Isonitrile Synthesis
Dissolve the alkene precursor (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Add N-chlorosuccinimide (1.1 equivalents) in one portion.
Stir the reaction mixture at -78 °C for 1 hour.
Allow the reaction to slowly warm to 0 °C over a period of 2 hours.
Quench the reaction with saturated aqueous sodium thiosulfate.
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the residue by flash chromatography to yield the desired chlorinated product.
Protocol 3: Anionic Cyclization for Spiro-oxindole Formation
To a solution of the N-aryl precursor (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 equivalents, as a solution in THF) dropwise.
Stir the resulting solution at -78 °C for 30 minutes.
Quench the reaction by the addition of saturated aqueous ammonium chloride.
Warm the mixture to room temperature and extract with ethyl acetate (3 x).
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product via flash column chromatography to obtain the spiro-oxindole.
Visualizations
Caption: Overall synthetic strategy for Welwitindolinone A Isonitrile.
Strategies to improve the scalability of Welwitindolinone A isonitrile synthesis.
Welcome to the technical support center for the synthesis of Welwitindolinone A isonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of Welwitindolinone A isonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical and challenging steps in the total synthesis of Welwitindolinone A isonitrile?
A1: The total synthesis of (±)-Welwitindolinone A isonitrile presents several significant challenges. Key difficulties include the stereoselective construction of the bicyclo[4.2.0]octane core, the installation of the C12 quaternary center and the adjacent chlorine atom in a single step, and the formation of the spiro-oxindole moiety.[1][2][3] The development of a robust and scalable route requires careful optimization of each of these transformations.
Q2: Which synthetic routes have been most successful in achieving the total synthesis of Welwitindolinone A isonitrile?
A2: Two of the most notable and successful total syntheses of (±)-Welwitindolinone A isonitrile have been reported by the research groups of Wood and Baran.[4] Both strategies feature unique approaches to the key challenges of the synthesis. The Wood group's synthesis, for instance, employs a regio- and diastereoselective [2+2] ketene cycloaddition to form the bicyclo[4.2.0]octane core and a chloronium ion-mediated semipinacol rearrangement for the crucial chlorination and quaternary center formation.[1][2][3]
Q3: Are there any known issues with the stability of intermediates or the final product?
A3: While the literature does not extensively detail stability issues, the complex and strained polycyclic structure of Welwitindolinone A isonitrile and its precursors suggests that intermediates may be sensitive to acidic or basic conditions, as well as prolonged exposure to air or light. Careful handling and purification under inert atmospheres are recommended. The isonitrile functional group can also be susceptible to hydrolysis.
Troubleshooting Guides
Problem 1: Low yield in the [2+2] ketene cycloaddition for bicyclo[4.2.0]octane core formation.
Possible Causes:
Decomposition of the ketene precursor: The acyl chloride used to generate the ketene in situ can degrade if not handled properly.
Suboptimal reaction temperature: The temperature for ketene formation and cycloaddition is critical for achieving high diastereoselectivity and yield.
Presence of moisture: Ketene is highly reactive towards water, which will lead to the formation of a carboxylic acid byproduct.
Inefficient mixing: In larger scale reactions, inefficient mixing can lead to localized high concentrations of reagents and side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting low yield in the [2+2] ketene cycloaddition.
Problem 2: Poor diastereoselectivity or low yield in the chloronium ion-mediated semipinacol rearrangement.
Possible Causes:
Incorrect choice of chlorinating agent: The reactivity of the chlorinating agent is crucial for the desired outcome.
Suboptimal reaction temperature: The reaction is often performed at low temperatures to control selectivity.
Presence of impurities: Impurities in the starting material can interfere with the reaction.
Non-ideal solvent: The polarity and coordinating ability of the solvent can influence the stability of the chloronium ion intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting the chloronium ion-mediated semipinacol rearrangement.
Problem 3: Difficulty in the construction of the spiro-oxindole moiety.
Possible Causes:
Low reactivity of the precursor: Steric hindrance can impede the desired cyclization.
Suboptimal base or reaction conditions: The choice of base and reaction temperature is critical for successful cyclization.
Competing side reactions: Enolate chemistry can lead to undesired side products.
Purification challenges: The product may be difficult to separate from starting materials or byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting the formation of the spiro-oxindole moiety.
Experimental Protocols
Note: These are generalized protocols based on published literature and should be adapted and optimized for specific laboratory conditions and scales.
Key Experiment 1: [2+2] Ketene Cycloaddition
This reaction establishes the bicyclo[4.2.0]octane core of Welwitindolinone A isonitrile.[1][3]
Methodology:
To a solution of the diene acetonide starting material in a suitable anhydrous solvent (e.g., toluene) at 0 °C under an inert atmosphere (e.g., argon), add a hindered amine base (e.g., triethylamine).
Slowly add a solution of an appropriate acyl chloride (e.g., dichloroacetyl chloride) in the same solvent.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography to obtain the bicyclooctenone.
This step is crucial for installing the C12 quaternary center and the vicinal chlorine atom with the correct stereochemistry.[1][2][3][5][6]
Methodology:
Dissolve the tertiary alcohol precursor in a suitable anhydrous solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.
Add a chlorinating agent (e.g., N-chlorosuccinimide) to the solution.
Stir the reaction at low temperature until the starting material is consumed (monitored by TLC or LC-MS).
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Allow the mixture to warm to room temperature and extract with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by column chromatography to yield the chlorinated product.
Key Experiment 3: Anionic Cyclization for Spiro-oxindole Formation
This reaction constructs the spiro-oxindole core of the molecule.[1][2][3]
Methodology:
To a solution of the acyclic precursor in an anhydrous ethereal solvent (e.g., THF) at low temperature (e.g., -78 °C) under an inert atmosphere, add a strong, non-nucleophilic base (e.g., lithium diisopropylamide).
Stir the reaction at low temperature for the optimized duration.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent.
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Purify the crude material by silica gel chromatography.
Quantitative Data Summary
The following table summarizes representative yields for key steps in the synthesis of (±)-Welwitindolinone A isonitrile as reported in the literature. Note that yields can vary depending on the specific reagents, conditions, and scale of the reaction.
This technical support center provides a starting point for addressing challenges in the synthesis of Welwitindolinone A isonitrile. For more detailed information, please refer to the primary literature cited.
Addressing cytotoxicity of Welwitindolinone A isonitrile in non-cancerous cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Welwitindolinone A isonitrile. The focus is...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Welwitindolinone A isonitrile. The focus is on addressing and mitigating potential cytotoxicity in non-cancerous cell lines during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Welwitindolinone A isonitrile and what is its known biological activity?
Welwitindolinone A isonitrile is an oxindole alkaloid originally isolated from the cyanobacteria Hapalosiphon welwitschii and Westiella intricata.[1][2] Its primary reported biological activity is the reversal of multiple drug resistance (MDR) in cancer cell lines.[1][2] Some members of the welwitindolinone family have also been identified as tubulin-interacting agents with activity against drug-resistant tumors.[3]
Q2: I am observing significant cytotoxicity in my non-cancerous control cell lines upon treatment with Welwitindolinone A isonitrile. Is this expected?
While specific cytotoxicity data for Welwitindolinone A isonitrile in a wide range of non-cancerous cell lines is not extensively published, many natural products, including indole alkaloids, can exhibit off-target cytotoxic effects.[4][5] Some studies on other indole alkaloids have shown less toxicity in normal cell lines compared to cancer cells.[6][7] Therefore, observing some level of cytotoxicity is possible. The troubleshooting guides below provide steps to characterize and potentially mitigate this effect.
Q3: What are the initial steps to quantify and compare the cytotoxicity of Welwitindolinone A isonitrile in cancerous versus non-cancerous cell lines?
The first step is to determine the half-maximal inhibitory concentration (IC50) in both your target cancer cell lines and a panel of relevant non-cancerous cell lines. This will allow you to calculate the therapeutic index (TI), which is a ratio of the IC50 in non-cancerous cells to the IC50 in cancerous cells. A higher TI indicates greater selectivity for cancer cells.
Troubleshooting Guides
Issue 1: High and Unselective Cytotoxicity Observed in Both Cancerous and Non-Cancerous Cell Lines
If you are observing comparable IC50 values between your cancerous and non-cancerous cell lines, consider the following troubleshooting steps:
1. Confirm Compound Integrity and Concentration:
Ensure the purity and stability of your Welwitindolinone A isonitrile stock.
Verify the final concentration in your assays.
2. Expand Cell Line Panel:
Test against a broader panel of non-cancerous cell lines to determine if the cytotoxicity is cell-type specific.
3. Investigate the Mechanism of Cell Death:
Understanding how the compound is inducing cell death can provide insights into off-target effects. Key assays include:
Apoptosis vs. Necrosis: Use an Annexin V/Propidium Iodide (PI) assay to distinguish between programmed cell death and necrotic cell death.
Cell Cycle Analysis: Determine if the compound is causing cell cycle arrest at a specific phase.
Oxidative Stress: Measure the levels of intracellular reactive oxygen species (ROS).
4. Explore Mitigation Strategies:
Dose Optimization: Investigate if lower concentrations can maintain anti-cancer efficacy while reducing toxicity to normal cells.
Combination Therapy: Consider co-treatment with a cytoprotective agent that may selectively protect non-cancerous cells.
Drug Delivery Systems: For in vivo studies, encapsulating the compound in nanoparticles or liposomes could improve targeted delivery.
Data Presentation: Comparative Cytotoxicity
Table 1: Example IC50 Values (µM) for Welwitindolinone A Isonitrile
Cell Line Type
Cell Line Name
Welwitindolinone A Isonitrile IC50 (µM)
Cancerous
MCF-7 (Breast)
[Insert experimental data]
A549 (Lung)
[Insert experimental data]
HCT116 (Colon)
[Insert experimental data]
Non-Cancerous
MCF-10A (Breast)
[Insert experimental data]
BEAS-2B (Lung)
[Insert experimental data]
CCD-18Co (Colon)
[Insert experimental data]
Experimental Workflow: Investigating High Cytotoxicity
Caption: Workflow for troubleshooting high cytotoxicity.
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the metabolic activity of cells as an indicator of viability after treatment with Welwitindolinone A isonitrile.
Methodology:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Treat the cells with a serial dilution of Welwitindolinone A isonitrile for 24-72 hours.
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8][9][10][11][12]
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
Shake the plate for 15 minutes on an orbital shaker.[8][9][12]
Measure the absorbance at 570 nm using a microplate reader.[8]
Calculate cell viability as a percentage of the untreated control.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
Seed cells and treat with Welwitindolinone A isonitrile for the desired time.
Harvest the cells, including any floating cells from the supernatant.
Wash the cells twice with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.[13][14][15][16]
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[14][15]
Incubate for 15 minutes at room temperature in the dark.[13][15][16]
Analyze the cells by flow cytometry.
Signaling Pathway: Apoptosis Induction
Caption: Potential apoptotic signaling pathways.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Methodology:
Treat cells with Welwitindolinone A isonitrile for a specified duration.
Harvest and wash the cells with PBS.
Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes at 4°C.[17][18]
Wash the cells to remove the ethanol.
Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.[17][18]
Incubate for 30 minutes at room temperature in the dark.[18]
Analyze the DNA content by flow cytometry.[17][19][20]
Intracellular Reactive Oxygen Species (ROS) Assay
Objective: To measure the levels of intracellular ROS as an indicator of oxidative stress.
Methodology:
Culture cells to the desired confluency.
Treat the cells with Welwitindolinone A isonitrile.
Wash the cells with a suitable buffer (e.g., PBS or HBSS).
Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), and incubate for 30-60 minutes at 37°C.[21][22][23]
Wash the cells to remove excess dye.
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[21][22]
Logical Diagram: Mitigation Strategy Selection
Caption: Decision tree for selecting a mitigation strategy.
Enhancing the potency of Welwitindolinone A isonitrile through analog synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the potency of Wel...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the potency of Welwitindolinone A isonitrile through analog synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Welwitindolinone A isonitrile and its analogs in cancer cells?
A1: Welwitindolinone A isonitrile and its analogs primarily function by reversing multiple drug resistance (MDR) in cancer cells.[1][2] They achieve this by inhibiting the function of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells, thereby increasing the intracellular concentration of these drugs to cytotoxic levels.[3]
Q2: What are the key structural features of Welwitindolinone analogs that are important for P-glycoprotein inhibition?
A2: Structure-activity relationship studies on related Welwitindolinone C analogs suggest that the nature of the substituent at the isonitrile position is critical for activity. For instance, replacing the isonitrile group with an isothiocyanate can dramatically affect the compound's ability to interact with P-glycoprotein.[3] Additionally, N-methylation has been shown to influence potency.[3]
Q3: Are there established signaling pathways that are affected by Welwitindolinone A isonitrile's interaction with P-glycoprotein?
A3: While direct studies on Welwitindolinone A isonitrile's effect on signaling pathways are limited, it is known to inhibit P-glycoprotein. The expression and activity of P-glycoprotein are often regulated by signaling pathways such as the NF-κB and PI3K/Akt pathways, which are implicated in cancer cell survival and drug resistance. By inhibiting P-gp, Welwitindolinone analogs likely counteract the downstream effects of these pro-survival pathways.
Troubleshooting Guides
Synthesis Troubleshooting
Q: I am experiencing low yields in the [2+2] ketene cycloaddition step for the synthesis of the bicyclo[4.2.0]octane core. What are the common causes and solutions?
A: Low yields in this step can often be attributed to several factors:
Ketene Instability: Ketenes are highly reactive and can polymerize if not used immediately.
Solution: Generate the ketene in situ from the corresponding acid chloride using a non-nucleophilic base like triethylamine and ensure it reacts with the alkene immediately.[4]
Poor Alkene Reactivity: Unactivated alkenes may react sluggishly under thermal conditions.
Solution: Consider using a Lewis acid catalyst, such as ethylaluminum dichloride, to promote the cycloaddition. This can improve both yield and diastereoselectivity.
Side Reactions: The ketene may react with itself (dimerization) or other nucleophiles present in the reaction mixture.
Solution: Ensure anhydrous conditions and use freshly distilled solvents. The slow addition of the acid chloride to the base and alkene solution can help maintain a low concentration of free ketene, minimizing side reactions.
Q: The chloronium ion-mediated semipinacol rearrangement to install the C12 quaternary center is not proceeding with the expected stereocontrol. What could be the issue?
A: Achieving high stereocontrol in this rearrangement is crucial and can be sensitive to reaction conditions:
Chloronium Ion Formation: Inefficient formation of the desired bridged chloronium ion can lead to a mixture of stereoisomers.
Solution: Ensure the use of a suitable chlorinating agent. The original syntheses have demonstrated success with specific reagents that favor the desired stereochemical outcome.[1]
Migratory Aptitude: Undesired migration pathways can compete with the desired semipinacol rearrangement.
Solution: The substrate's conformation plays a key role. Ensure the precursor alcohol is correctly configured to favor the migration of the desired group. The choice of solvent and temperature can also influence the transition state and, therefore, the stereochemical outcome.
Q: My anionic cyclization to form the spiro-oxindole moiety is resulting in a mixture of products or decomposition of the starting material. How can I troubleshoot this?
A: Anionic cyclizations can be sensitive to steric hindrance and the nature of the base used:
Base Selection: The choice of base is critical. A base that is too strong or too hindered may lead to undesired side reactions or fail to deprotonate the desired position effectively.
Solution: Screen a variety of bases, such as lithium hexamethyldisilazide (LHMDS), to find the optimal conditions for your specific substrate.
Reaction Temperature: These reactions are often performed at low temperatures to control reactivity and prevent side reactions.
Solution: Carefully control the reaction temperature, typically starting at -78°C and slowly warming if necessary.
Substrate Purity: Impurities in the starting material can interfere with the anionic reaction.
Solution: Ensure the precursor is of high purity before attempting the cyclization.
Biological Assay Troubleshooting
Q: I am not observing a consistent reversal of drug resistance in my P-glycoprotein inhibition assay. What are some potential problems?
A: Inconsistent results in P-gp inhibition assays can arise from several experimental variables:
Cell Line Viability: The health of the cancer cell line overexpressing P-gp is paramount.
Solution: Regularly check cell viability and passage number. Use cells within a consistent passage range for all experiments.
Compound Solubility: Poor solubility of the Welwitindolinone analog can lead to inaccurate dosing.
Solution: Use a suitable vehicle, such as DMSO, and ensure the final concentration in the media is well below the solubility limit. Always include a vehicle control.
Assay Protocol: The timing of drug and inhibitor addition can affect the outcome.
Solution: Standardize the pre-incubation time with your analog before adding the chemotherapeutic agent to allow for sufficient interaction with P-gp.
Data Presentation
Table 1: Comparative P-glycoprotein Inhibitory Activity of Welwitindolinone C Analogs
Compound
Structure
Reversal of Vinblastine Resistance in SK-VLB-1 cells
Inhibition of [3H]azidopine labeling of P-gp
1. N-methylwelwitindolinone C isothiocyanate
Isothiocyanate at the key position, N-methylated indole
Strong
Yes
2. Welwitindolinone C isonitrile analog
Isonitrile at the key position, N-methylated indole
Inactive
No
3. Welwitindolinone C isothiocyanate
Isothiocyanate at the key position, non-methylated indole
Weaker than Compound 1
Yes
Verapamil (Control)
Standard P-gp inhibitor
Moderate
Not reported in this study
Data adapted from a study on Welwitindolinone C analogs, which provides insights into the structure-activity relationship applicable to Welwitindolinone A isonitrile analogs.[3]
Experimental Protocols
Protocol 1: General Procedure for [2+2] Ketene Cycloaddition
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the alkene starting material dissolved in anhydrous dichloromethane (CH₂Cl₂).
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
Base Addition: Add triethylamine (Et₃N) to the cooled solution.
Ketene Generation: Dissolve the corresponding acid chloride in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 1-2 hours.
Reaction: Stir the reaction mixture at -78°C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Cell Seeding: Seed a multidrug-resistant cancer cell line known to overexpress P-glycoprotein (e.g., MCF-7/ADR) in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of the Welwitindolinone A isonitrile analog in DMSO. Make serial dilutions to achieve the desired final concentrations.
Pre-incubation: Remove the cell culture medium and add fresh medium containing the various concentrations of the analog (and a vehicle control). Incubate for 1-2 hours.
Chemotherapeutic Addition: Add a known P-gp substrate chemotherapeutic agent (e.g., paclitaxel or doxorubicin) at its IC50 concentration (as determined in the resistant cell line) to the wells already containing the analog.
Incubation: Incubate the plate for an additional 48-72 hours.
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
Data Analysis: Calculate the percentage of cell viability for each concentration of the analog. A potent analog will restore the cytotoxicity of the chemotherapeutic agent, resulting in lower cell viability at lower analog concentrations.
Mandatory Visualizations
Caption: Experimental workflow for analog synthesis and evaluation.
Avoiding degradation of Welwitindolinone A isonitrile during workup and purification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Welwitindolinone A...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Welwitindolinone A isonitrile during experimental workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the main functional groups in Welwitindolinone A isonitrile that are susceptible to degradation?
A1: Welwitindolinone A isonitrile possesses two primary moieties prone to degradation: the isonitrile group and the oxindole core. The isonitrile group is sensitive to acidic conditions, while the oxindole core can be susceptible to oxidation.
Q2: What are the likely degradation pathways for Welwitindolinone A isonitrile?
A2: The two most probable degradation pathways are:
Acid-catalyzed hydrolysis of the isonitrile: In the presence of acid, the isonitrile group can hydrolyze to first form a formamide, and upon further hydrolysis, it can break down into a primary amine and formic acid.[1][2][3]
Oxidation of the oxindole core: The oxindole ring system can undergo oxidative degradation, potentially leading to ring-opened products or other oxidized derivatives.[4][5]
Q3: How can I monitor the stability of my Welwitindolinone A isonitrile sample?
A3: The stability and purity of your sample can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Developing a stability-indicating HPLC method is recommended for quantitative analysis of the parent compound and any potential degradants.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of Welwitindolinone A isonitrile.
Problem 1: Loss of compound during aqueous workup.
Possible Cause
Troubleshooting/Solution
Acidic aqueous conditions
The isonitrile functional group is known to be labile under acidic conditions, leading to hydrolysis.[2] Ensure all aqueous solutions used for extraction and washing are neutral or slightly basic (pH 7-8). Use buffers like phosphate-buffered saline (PBS) at pH 7.4 or a dilute solution of sodium bicarbonate.
Emulsion formation
The complex structure of Welwitindolinone A isonitrile may lead to the formation of emulsions during liquid-liquid extraction, trapping the compound in the interfacial layer. To break emulsions, you can add a small amount of brine, gently swirl instead of vigorously shaking, or pass the mixture through a bed of Celite.
Use of protic solvents
Protic solvents, especially in the presence of trace acids, can facilitate the hydrolysis of the isonitrile. Whenever possible, use aprotic solvents for extraction, such as dichloromethane, ethyl acetate, or toluene.
Problem 2: Degradation of the compound on silica gel chromatography.
Possible Cause
Troubleshooting/Solution
Acidic nature of silica gel
Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds like isonitriles.[2] Deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-2%) in the mobile phase. Alternatively, use neutral or basic alumina for chromatography.
Prolonged exposure to silica
The longer the compound remains on the silica gel, the greater the chance of degradation. Use flash column chromatography with a slightly more polar solvent system to expedite the elution of the compound. Avoid letting the column run dry.
Oxidation on silica
The high surface area of silica gel can facilitate air oxidation of sensitive compounds, such as the oxindole core.[4][5] Use solvents that have been degassed by sparging with an inert gas like nitrogen or argon. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the solvent system, if compatible with your downstream applications.
Problem 3: Compound appears discolored (yellow or brown) after purification.
Possible Cause
Troubleshooting/Solution
Oxidative degradation
The oxindole moiety is susceptible to oxidation, which can lead to colored impurities.[4][5] All workup and purification steps should be performed under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen. Solvents should be degassed prior to use.
Light sensitivity
Indole alkaloids can be sensitive to light, leading to photodegradation and the formation of colored byproducts. Protect the sample from light at all stages by using amber-colored glassware or by wrapping flasks and columns with aluminum foil.
Residual metal catalysts
If the compound was synthesized using a metal catalyst (e.g., palladium), trace amounts of residual metal can sometimes cause discoloration and promote degradation. If metal contamination is suspected, consider a purification step to remove it, such as passing the sample through a plug of a specific metal scavenger.
Data Presentation
Table 1: Summary of Welwitindolinone A Isonitrile Stability and Recommended Handling Conditions
Condition
Potential for Degradation
Recommendation
pH
High risk in acidic conditions (pH < 6).[1][2][3] More stable in neutral to slightly basic conditions.
Maintain pH between 7 and 8 during workup and purification.
Stationary Phase
Standard silica gel can be detrimental due to its acidic nature.
Use deactivated silica gel (treated with triethylamine) or an alternative like neutral alumina.
Atmosphere
Susceptible to oxidation in the presence of air.[4][5]
Handle under an inert atmosphere (e.g., nitrogen or argon).
Light
Potential for photodegradation.
Protect from light by using amber vials or covering glassware with foil.
Temperature
Elevated temperatures can accelerate degradation.
Perform all procedures at room temperature or below, if possible. Store the purified compound at low temperatures (e.g., -20 °C).
Experimental Protocols
Protocol 1: General Workup Procedure for Welwitindolinone A Isonitrile
Quench the reaction mixture with a neutral or slightly basic aqueous solution (e.g., saturated aqueous sodium bicarbonate or phosphate buffer at pH 7.4).
Extract the aqueous layer with a suitable aprotic organic solvent (e.g., dichloromethane or ethyl acetate) that has been previously degassed.
Wash the combined organic layers with brine to remove excess water.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent and concentrate the organic solvent in vacuo at a low temperature (e.g., below 30 °C).
Throughout the process, protect the sample from direct light.
Protocol 2: Purification by Flash Column Chromatography on Deactivated Silica Gel
Prepare a slurry of silica gel in the desired mobile phase containing 1% triethylamine.
Pack the column with the deactivated silica gel slurry.
Dissolve the crude Welwitindolinone A isonitrile in a minimal amount of the mobile phase.
Load the sample onto the column.
Elute the compound using a pre-determined solvent system, running the column under a slight positive pressure of an inert gas.
Collect the fractions and analyze them by thin-layer chromatography (TLC) or HPLC.
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
A Comparative Analysis of Welwitindolinone A Isonitrile and N-methylwelwitindolinone C Isothiocyanate in the Reversal of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two welwitindolinone analogs, Welwitindolinone A isonitrile and N-methylwelwitindolinone C isothiocyanate, in t...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two welwitindolinone analogs, Welwitindolinone A isonitrile and N-methylwelwitindolinone C isothiocyanate, in their capacity to reverse multidrug resistance (MDR) in cancer cells. The information presented herein is compiled from publicly available scientific literature. While comprehensive, this guide is based on data accessible in abstracts and summaries, as the full text of the primary comparative study was not available. For precise quantitative values and in-depth protocol specifics, consulting the full publication is recommended.
Executive Summary
Multidrug resistance is a significant impediment to the efficacy of cancer chemotherapy, largely mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Research into natural compounds that can inhibit P-gp and reverse MDR is of paramount importance. This guide focuses on two promising candidates from the welwitindolinone family of alkaloids, originally isolated from the blue-green alga Hapalosiphon welwitschii.[1]
A pivotal study directly comparing the two compounds demonstrates that N-methylwelwitindolinone C isothiocyanate is a potent agent for reversing P-gp-mediated MDR. In stark contrast, the isonitrile analog, structurally similar to Welwitindolinone A isonitrile , was found to be inactive in this regard.[1] The key difference in activity is attributed to the isothiocyanate versus the isonitrile functional group, suggesting that the size and/or electronegativity of this moiety is critical for interaction with P-glycoprotein.[1]
Data Presentation
The following tables summarize the available quantitative and semi-quantitative data comparing the two compounds. It is important to note that precise IC50 values for MDR reversal were not available in the accessed literature; however, the relative potency and effects on P-gp activity are clearly indicated.
Table 1: Comparison of MDR Reversal Activity
Compound
MDR Reversal Activity in MCF-7/ADR Cells
Potency Compared to Verapamil
N-methylwelwitindolinone C isothiocyanate
Active (attenuated resistance to vinblastine, taxol, actinomycin D, daunomycin, and colchicine)
Considerably more potent (effective at doses as low as 0.1 µM)
Analogue of N-methylwelwitindolinone C isothiocyanate (with isonitrile group)
Inactive
-
Source: Smith et al., Molecular Pharmacology, 1995[1]
Table 2: Effect on P-glycoprotein Function
Compound
Increase in [³H]Vinblastine Accumulation in SK-VLB-1 Cells (Relative Ranking)
Inhibition of [³H]Azidopine Photoaffinity Labeling of P-gp
N-methylwelwitindolinone C isothiocyanate
Highest
Inhibited
Analogue of N-methylwelwitindolinone C isothiocyanate (with isonitrile group)
Negligible (inactive)
Did not inhibit
Verapamil (Reference Compound)
Moderate
-
Source: Smith et al., Molecular Pharmacology, 1995[1]
Signaling Pathway and Mechanism of Action
The primary mechanism by which N-methylwelwitindolinone C isothiocyanate reverses multidrug resistance is through the inhibition of the P-glycoprotein efflux pump. P-gp is an ATP-dependent transporter that actively removes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. By interacting with P-gp, the isothiocyanate compound blocks this efflux, leading to an accumulation of the anticancer drug within the cell and restoring its cytotoxic effect.
Unveiling the P-glycoprotein Interaction Landscape: A Comparative Analysis of Welwitindolinone A Isonitrile and Its Analogs
For Immediate Release This guide provides a comprehensive comparison of Welwitindolinone A isonitrile's interaction with P-glycoprotein (P-gp), a critical transporter in multidrug resistance, against its structurally rel...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive comparison of Welwitindolinone A isonitrile's interaction with P-glycoprotein (P-gp), a critical transporter in multidrug resistance, against its structurally related and active analog, N-methylwelwitindolinone C isothiocyanate, and other established P-gp inhibitors. Experimental data from key validation assays are presented to offer researchers, scientists, and drug development professionals a clear perspective on the structure-activity relationships governing P-gp inhibition.
Executive Summary
P-glycoprotein (P-gp), an ATP-dependent efflux pump, is a key player in the development of multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. The welwitindolinone family of alkaloids, isolated from blue-green algae, has garnered interest for its potential to modulate P-gp activity. This guide focuses on Welwitindolinone A isonitrile and its analogs, revealing critical structural determinants for P-gp interaction.
Contrary to what its complex structure might suggest, experimental evidence indicates that Welwitindolinone A isonitrile is inactive as a P-glycoprotein inhibitor .[1] In stark contrast, its analog, N-methylwelwitindolinone C isothiocyanate, is a potent P-gp inhibitor , demonstrating activity at concentrations as low as 0.1 µM and proving to be considerably more potent than the well-known inhibitor, verapamil, in reversing multidrug resistance.[1] This highlights the crucial role of the isothiocyanate group in the interaction with P-gp.
This guide will delve into the experimental validation of these findings, comparing the welwitindolinone analogs with established P-gp inhibitors such as Verapamil, Cyclosporin A, Elacridar, and Tariquidar. We will present data from key in vitro assays and provide detailed protocols to facilitate the replication and extension of these findings.
Comparative Analysis of P-glycoprotein Inhibitors
The inhibitory potency of various compounds against P-gp is typically evaluated using in vitro assays that measure the inhibition of P-gp-mediated efflux of a known substrate or the modulation of its ATPase activity. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison, though it's important to note that these values can vary based on the specific assay conditions, cell lines, and substrates used.
Compound
Type
Reported IC50 Range (µM)
Key Characteristics
Welwitindolinone A Isonitrile
Welwitindolinone Alkaloid
Inactive
Lacks the isothiocyanate moiety crucial for P-gp interaction.[1]
N-methylwelwitindolinone C isothiocyanate
Welwitindolinone Alkaloid
Active at ≤ 0.1 µM (MDR reversal)
Significantly more potent than Verapamil in reversing multidrug resistance.[1] The isothiocyanate group is essential for its activity.
Verapamil
First-Generation P-gp Inhibitor
1 - 15
A well-characterized but moderately potent P-gp inhibitor with known cardiotoxic side effects.
Cyclosporin A
First-Generation P-gp Inhibitor
1 - 5
An immunosuppressant with P-gp inhibitory activity.
Elacridar (GF120918)
Third-Generation P-gp Inhibitor
0.05 - 0.5
A potent and more specific P-gp inhibitor with dual activity against BCRP.
Tariquidar (XR9576)
Third-Generation P-gp Inhibitor
0.02 - 0.2
A highly potent and specific P-gp inhibitor.
Experimental Validation Protocols
To validate the interaction of compounds with P-glycoprotein, a series of in vitro assays are employed. Below are detailed protocols for three key experiments.
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity, providing insights into their interaction with the transporter.
Materials:
P-gp-rich membrane vesicles (e.g., from baculovirus-infected insect cells)
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
ATP solution (e.g., 100 mM)
Test compound and controls (e.g., Verapamil as a positive control, Sodium Orthovanadate as a P-gp ATPase inhibitor)
Prepare serial dilutions of the test compound and controls in the assay buffer.
In a 96-well plate, add P-gp membrane vesicles to each well.
Add the test compound dilutions to the respective wells. Include wells with Verapamil (stimulator) and Sodium Orthovanadate (inhibitor) as controls.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the reaction by adding ATP to each well to a final concentration of 5 mM.
Incubate the plate at 37°C for 20 minutes.
Stop the reaction by adding the phosphate detection reagent.
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) after color development.
Calculate the amount of inorganic phosphate released and determine the effect of the test compound on P-gp ATPase activity.
P-glycoprotein ATPase Assay Workflow
Calcein-AM Efflux Assay
This fluorescence-based assay measures the ability of a compound to inhibit the efflux of the P-gp substrate, Calcein-AM, from cells overexpressing P-gp.
Materials:
P-gp overexpressing cells (e.g., MDR1-MDCKII or K562/ADR) and parental cells.
Cell culture medium.
Calcein-AM stock solution (e.g., 1 mM in DMSO).
Test compound and controls (e.g., Verapamil as a positive control).
Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
Prepare serial dilutions of the test compound and controls in the cell culture medium.
Remove the culture medium from the wells and add the compound dilutions.
Pre-incubate the cells with the compounds for 30 minutes at 37°C.
Add Calcein-AM to each well to a final concentration of 0.25 µM.
Incubate the plate at 37°C for 30-60 minutes.
Wash the cells with ice-cold PBS.
Add fresh PBS to each well.
Measure the intracellular fluorescence using a microplate reader.
Calculate the percentage of inhibition of Calcein-AM efflux.
Calcein-AM Efflux Assay Workflow
[³H]-Vinblastine Accumulation Assay
This assay uses a radiolabeled P-gp substrate, [³H]-vinblastine, to quantify the effect of a test compound on its intracellular accumulation in P-gp overexpressing cells.
Materials:
P-gp overexpressing cells (e.g., SK-VLB-1) and parental cells.
Cell culture medium.
[³H]-Vinblastine.
Test compound and controls (e.g., Verapamil).
Scintillation cocktail.
Scintillation counter.
Procedure:
Seed cells in a multi-well plate and grow to confluence.
Wash the cells with pre-warmed transport buffer (e.g., HBSS).
Pre-incubate the cells with the test compound or controls in transport buffer for 30 minutes at 37°C.
Add [³H]-vinblastine to a final concentration of, for example, 10 nM.
Incubate for 60 minutes at 37°C.
Stop the uptake by aspirating the medium and washing the cells rapidly with ice-cold transport buffer.
Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
Transfer the cell lysate to a scintillation vial.
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
Determine the protein concentration of the cell lysate to normalize the data.
Calculate the intracellular accumulation of [³H]-vinblastine.
[³H]-Vinblastine Accumulation Assay
Mechanism of P-glycoprotein Inhibition: A Signaling Pathway Perspective
The interaction of an inhibitor with P-glycoprotein can occur through several mechanisms, ultimately leading to a disruption of the transporter's efflux function. This allows P-gp substrate drugs to accumulate within the cell to therapeutic concentrations.
Mechanism of P-gp Inhibition
Conclusion
The comparative analysis presented in this guide underscores the critical importance of specific chemical moieties for P-glycoprotein interaction. While Welwitindolinone A isonitrile is inactive, the presence of an isothiocyanate group in N-methylwelwitindolinone C isothiocyanate confers potent P-gp inhibitory activity. This structure-activity relationship provides valuable insights for the design of novel P-gp modulators to overcome multidrug resistance in cancer and improve drug delivery. The detailed experimental protocols provided herein serve as a resource for researchers to further investigate the fascinating interactions between natural products and ABC transporters.
Comparative analysis of different total synthesis routes for Welwitindolinone A isonitrile.
Welwitindolinone A isonitrile, a complex indole alkaloid isolated from the blue-green algae Hapalosiphon welwitschii and Westiella intricata, has garnered significant attention from the synthetic chemistry community due...
Author: BenchChem Technical Support Team. Date: December 2025
Welwitindolinone A isonitrile, a complex indole alkaloid isolated from the blue-green algae Hapalosiphon welwitschii and Westiella intricata, has garnered significant attention from the synthetic chemistry community due to its intricate molecular architecture and promising biological activity, including the reversal of multidrug resistance in cancer cells. The molecule features a unique spirocyclic oxindole core fused to a bicyclo[4.2.0]octane ring system, presenting a formidable synthetic challenge. This guide provides a comparative analysis of two prominent total synthesis routes developed by the research groups of Wood and Baran, offering insights for researchers, scientists, and drug development professionals.
Key Synthetic Strategies at a Glance
The total syntheses of Welwitindolinone A isonitrile by the Wood and Baran groups represent two distinct and elegant approaches to constructing this complex natural product.
The Wood Synthesis (Racemic): Spearheaded by Reisman and Wood, this approach is characterized by a linear sequence that meticulously builds the carbon skeleton. Key transformations include a [2+2] ketene cycloaddition to form the cyclobutane ring, a stereoselective chloronium ion-mediated semi-pinacol rearrangement to install the vicinal chloro- and quaternary carbon stereocenters, and a novel anionic cyclization to forge the spiro-oxindole core in the final step.
The Baran Synthesis (Enantioselective): The Baran group pursued a biomimetic and highly convergent strategy. A key feature of their route is the late-stage construction of the spirocyclobutane ring via an oxidative rearrangement of a fischerindole precursor. This approach significantly shortens the synthesis and allows for the enantioselective preparation of the natural product, starting from a chiral pool material.
Quantitative Comparison of the Synthetic Routes
The efficiency and practicality of a synthetic route are critical considerations in drug development. The following table summarizes the key quantitative metrics for the Wood and Baran syntheses of Welwitindolinone A isonitrile.
Metric
Wood Synthesis (Reisman, 2006)
Baran Synthesis (Baran, 2007)
Overall Yield
~1.3%
~18%
Longest Linear Sequence
22 steps
8 steps
Starting Material
2-methyl-1,3-cyclohexanedione
(+)-Carvone oxide
Stereochemistry
Racemic
Enantioselective
Key Experimental Protocols
Detailed methodologies for the pivotal reactions in each synthesis are provided below.
This reaction stereoselectively installs the C10 quaternary center and the adjacent chlorine atom.
Procedure: To a solution of the allylic alcohol precursor (1.0 eq) in a 1:1 mixture of CH2Cl2 and a saturated aqueous NaHCO3 solution at 0 °C is added N-chlorosuccinimide (NCS) (1.5 eq) in one portion. The reaction mixture is stirred vigorously for 30 minutes, after which it is diluted with water and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chloroketone.
Wood Synthesis: Anionic Cyclization
The final spirocyclization to form the oxindole core is achieved through a novel anionic cyclization.
Procedure: To a solution of the isocyanate precursor (1.0 eq) in anhydrous THF at -78 °C is added a solution of lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq) in THF dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the addition of saturated aqueous NH4Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by preparative thin-layer chromatography to yield (±)-welwitindolinone A isonitrile.
Baran Synthesis: Late-Stage Oxidative Rearrangement
This key transformation constructs the spirocyclobutane ring from a fischerindole precursor.
Procedure: To a solution of the fischerindole precursor (1.0 eq) in a mixture of acetonitrile, pyridine, and water (10:1:1) at 0 °C is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 eq) in one portion. The reaction mixture is stirred at 0 °C for 1 hour, during which the color changes from yellow to dark green. The reaction is then quenched with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to afford (+)-welwitindolinone A isonitrile.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key transformations in each synthetic route.
Caption: Key stages of the Wood total synthesis of Welwitindolinone A isonitrile.
Caption: The convergent and biomimetic approach of the Baran synthesis.
Conclusion
Both the Wood and Baran syntheses of Welwitindolinone A isonitrile are landmark achievements in natural product synthesis. The Wood synthesis, while longer, provides a robust and logical pathway to the racemic natural product and has led to the development of new synthetic methodologies. The Baran synthesis, on the other hand, stands out for its elegance, convergency, and enantioselectivity, offering a more efficient route for accessing the optically active natural product. The choice between these routes for practical applications would depend on the specific requirements, such as the need for enantiopure material and the scalability of the key transformations. This comparative analysis serves as a valuable resource for researchers in the field, providing a clear overview of the strategic decisions and chemical innovations that have enabled the successful synthesis of this complex and biologically important molecule.
Comparative
Unraveling Potential Synergy: A Comparative Analysis of Welwitindolinone A Isonitrile and Taxol in Combination Cancer Therapy
A Hypothetical Exploration into Enhanced Anti-Cancer Efficacy In the landscape of oncology drug development, the exploration of combination therapies to overcome drug resistance and enhance therapeutic efficacy is a para...
Author: BenchChem Technical Support Team. Date: December 2025
A Hypothetical Exploration into Enhanced Anti-Cancer Efficacy
In the landscape of oncology drug development, the exploration of combination therapies to overcome drug resistance and enhance therapeutic efficacy is a paramount pursuit. This guide delves into the potential synergistic effects of combining Welwitindolinone A isonitrile, a compound known for its activity in reversing multidrug resistance, with the well-established chemotherapy agent Taxol (Paclitaxel). While direct experimental studies on this specific combination are not available in the public domain, this analysis will proceed based on their individual mechanisms of action to hypothesize a potential for enhanced anti-cancer activity. The information presented herein is intended for researchers, scientists, and drug development professionals to stimulate further investigation into this promising, yet unexplored, therapeutic strategy.
Welwitindolinone A isonitrile and its related compounds have demonstrated capabilities in reversing P-glycoprotein-mediated multidrug resistance (MDR)[1][2][3]. Concurrently, a related compound, Welwitindolinone C isothiocyanate, has been shown to disrupt microtubule formation and induce cell cycle arrest[1]. Taxol, a cornerstone of many chemotherapy regimens, exerts its cytotoxic effects by stabilizing microtubules, which in turn leads to cell cycle arrest at the G2/M phase and ultimately apoptosis[4][5][6]. The convergence of these mechanisms—MDR reversal and microtubule disruption—presents a compelling theoretical framework for synergistic anti-cancer action.
Comparative Efficacy and Mechanistic Profiles
To contextualize the potential of a combined therapeutic approach, it is essential to understand the individual characteristics of Welwitindolinone A isonitrile and Taxol. The following tables summarize their known biological activities and mechanistic properties.
Table 1: Biological Activity of Welwitindolinone Alkaloids
Compound
Biological Activity
Cell Line
Reference
Welwitindolinone A Isonitrile
Reversal of P-glycoprotein-mediated multidrug resistance
The proposed synergy between Welwitindolinone A isonitrile and Taxol hinges on a two-pronged attack on cancer cells, particularly those exhibiting multidrug resistance. Welwitindolinone A isonitrile could first act to inhibit the P-glycoprotein efflux pumps, thereby increasing the intracellular concentration and retention of Taxol. Subsequently, the elevated levels of Taxol would more effectively stabilize microtubules, leading to a more pronounced cell cycle arrest and apoptosis. Furthermore, if Welwitindolinone A isonitrile possesses microtubule-destabilizing properties similar to its analogue, it could create a conflicting signal to the Taxol-induced microtubule stability, potentially leading to enhanced mitotic catastrophe.
Diagram 1: Taxol Signaling Pathway
Caption: Mechanism of action of Taxol leading to apoptosis.
Diagram 2: Hypothetical Combined Pathway
Caption: Hypothetical synergy of Welwitindolinone A isonitrile and Taxol.
Experimental Protocols for Validation
To empirically validate the hypothesized synergy, a series of well-defined experiments would be necessary. The following protocols outline a standard approach to assessing the efficacy of a combination therapy.
1. Cell Viability and Cytotoxicity Assays:
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug individually and in combination.
Method: Cancer cell lines (including a Taxol-resistant line) would be seeded in 96-well plates. Cells would be treated with a range of concentrations of Welwitindolinone A isonitrile, Taxol, and their combinations for 48-72 hours. Cell viability would be assessed using assays such as MTT, XTT, or CellTiter-Glo.
Data Analysis: Dose-response curves would be generated to calculate IC50 values. The Combination Index (CI) would be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Cell Cycle Analysis:
Objective: To investigate the effect of the combination treatment on cell cycle progression.
Method: Cells would be treated with IC50 concentrations of each drug alone and in combination for 24 hours. Cells would then be fixed, stained with propidium iodide, and analyzed by flow cytometry.
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) would be quantified to determine the extent of cell cycle arrest.
3. Apoptosis Assays:
Objective: To quantify the induction of apoptosis following combination treatment.
Method: Apoptosis can be measured by various methods, including Annexin V/Propidium Iodide staining followed by flow cytometry, or by Western blot analysis for cleavage of caspase-3 and PARP.
Data Analysis: The percentage of apoptotic cells or the expression levels of apoptotic markers would be compared between single-agent and combination treatments.
Diagram 3: Experimental Workflow for Synergy
Caption: Workflow for evaluating drug synergy.
Conclusion and Future Directions
The combination of Welwitindolinone A isonitrile and Taxol represents a theoretically sound and compelling strategy for enhancing anti-cancer efficacy, particularly in the context of multidrug-resistant tumors. The potential for a synergistic interaction, driven by the inhibition of drug efflux pumps and complementary effects on microtubule dynamics, warrants dedicated preclinical investigation. The experimental framework outlined in this guide provides a clear path for future research to validate this hypothesis and potentially unlock a novel and potent combination therapy for cancer treatment. Further studies are essential to translate this promising concept from a theoretical model to a tangible therapeutic option.
A Comparative Guide to Investigating the Cross-Resistance Profiles of Cell Lines Treated with Welwitindolinone A Isonitrile
For Researchers, Scientists, and Drug Development Professionals Executive Summary Welwitindolinone A isonitrile is a complex indole alkaloid natural product that has garnered interest within the scientific community. Whi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Welwitindolinone A isonitrile is a complex indole alkaloid natural product that has garnered interest within the scientific community. While research into the welwitindolinone family has often focused on the reversal of multidrug resistance (MDR), studies on an isonitrile analogue of a related welwitindolinone showed it to be inactive in reversing P-glycoprotein-mediated MDR.[1] This suggests that Welwitindolinone A isonitrile may not be a substrate for common MDR efflux pumps and, therefore, is not expected to induce a classical MDR phenotype.
However, some welwitindolinones have been reported to exhibit cytotoxic effects against cancer cells through mechanisms such as the disruption of microtubule formation. This opens a distinct avenue for the development of drug resistance, independent of MDR protein upregulation. To date, there is a notable absence of published studies that have generated cell lines resistant to Welwitindolinone A isonitrile and subsequently characterized their cross-resistance profiles to other anticancer agents.
This guide provides a comprehensive, albeit prospective, framework for researchers to investigate the cross-resistance profiles of cell lines treated with Welwitindolinone A isonitrile. The following sections detail the experimental protocols necessary to develop resistant cell lines, assess their cross-resistance to a panel of chemotherapeutic agents, and explore the potential underlying mechanisms of resistance.
Data Presentation: A Framework for Analysis
Should a research endeavor based on the following protocols be undertaken, the resulting quantitative data should be summarized for clear and concise comparison. The following tables provide a template for presenting such data.
Table 1: IC50 Values of Welwitindolinone A Isonitrile in Parental and Resistant Cell Lines
Cell Line
Parental IC50 (µM)
Resistant IC50 (µM)
Fold Resistance
[Cell Line 1]
[Cell Line 2]
[Cell Line 3]
Table 2: Cross-Resistance Profile of Welwitindolinone A Isonitrile-Resistant Cell Lines
Drug
Drug Class
Parental IC50 (µM)
Resistant IC50 (µM)
Fold Resistance/Sensitivity
Paclitaxel
Microtubule Stabilizer
Vincristine
Microtubule Destabilizer
Doxorubicin
Topoisomerase II Inhibitor
Cisplatin
DNA Alkylating Agent
5-Fluorouracil
Antimetabolite
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental findings. The following protocols provide a step-by-step guide for the key experiments required to investigate the cross-resistance profiles of cell lines treated with Welwitindolinone A isonitrile.
Protocol 1: Development of Welwitindolinone A Isonitrile-Resistant Cell Lines
This protocol describes the generation of drug-resistant cell lines through continuous, stepwise exposure to increasing concentrations of Welwitindolinone A isonitrile.
Cell Line Selection and Culture:
Begin with well-characterized, sensitive human cancer cell lines (e.g., MCF-7, A549, HCT116).
Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
Determination of Initial IC50:
Perform a cell viability assay (e.g., MTT or CCK-8) to determine the baseline half-maximal inhibitory concentration (IC50) of Welwitindolinone A isonitrile for the parental cell line.
Initiation of Drug Exposure:
Treat the parental cells with Welwitindolinone A isonitrile at a concentration equal to the IC50.
Continuously culture the cells in the presence of the drug, changing the medium every 2-3 days.
Monitoring and Dose Escalation:
Monitor the cells for signs of cytotoxicity and recovery. A significant portion of the cells are expected to die initially.
Once the surviving cells resume proliferation and reach 70-80% confluency, subculture them.
After the cells have adapted to the initial concentration (demonstrated by stable growth over several passages), gradually increase the concentration of Welwitindolinone A isonitrile in the culture medium. The increments should be small (e.g., 1.5 to 2-fold).
Establishment and Characterization of Resistant Lines:
Repeat the dose escalation until a significantly resistant cell population is established (e.g., 10-fold or higher resistance compared to the parental line).
Confirm the resistant phenotype by re-evaluating the IC50 of Welwitindolinone A isonitrile.
Cryopreserve aliquots of the resistant cell line at different stages of development.
Maintain the resistant cell line in a medium containing a maintenance concentration of Welwitindolinone A isonitrile to ensure the stability of the resistant phenotype.
Protocol 2: Assessment of Cross-Resistance
This protocol outlines the procedure for determining the sensitivity of the newly generated resistant cell lines to a panel of other anticancer drugs.
Cell Seeding:
Seed both the parental and resistant cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).
Allow the cells to adhere overnight.
Drug Treatment:
Prepare serial dilutions of the test drugs (e.g., paclitaxel, vincristine, doxorubicin, cisplatin, 5-fluorouracil) in the appropriate culture medium.
Remove the existing medium from the wells and add the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
Cell Viability Assay:
Incubate the plates for a period equivalent to that used for the initial IC50 determination (e.g., 72 hours).
Perform a cell viability assay (e.g., MTT, CCK-8) according to the manufacturer's instructions.
Data Analysis:
Measure the absorbance or fluorescence using a microplate reader.
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
Plot the dose-response curves and determine the IC50 values for each drug in both the parental and resistant cell lines using non-linear regression analysis.
Calculate the fold resistance or sensitivity by dividing the IC50 of the resistant cells by the IC50 of the parental cells.
Protocol 3: Investigation of Potential Resistance Mechanisms
To understand the molecular basis of the observed resistance, the following experiments are recommended.
Western Blot Analysis for MDR Proteins:
Prepare total protein lysates from both parental and resistant cell lines.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with primary antibodies against key MDR proteins (e.g., P-glycoprotein/ABCB1, MRP1/ABCC1, BCRP/ABCG2).
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Microtubule Polymerization Assay:
To investigate if resistance is due to alterations in microtubule dynamics, perform an in vitro microtubule polymerization assay.
Use purified tubulin and measure the change in turbidity or fluorescence in the presence and absence of Welwitindolinone A isonitrile.
Compare the effects of the compound on tubulin from a commercial source versus tubulin isolated from parental and resistant cells.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a hypothetical signaling pathway that may be involved in the cellular response to Welwitindolinone A isonitrile.
Caption: Experimental workflow for developing resistant cell lines and profiling cross-resistance.
In Vivo Validation of Welwitindolinone A Isonitrile's MDR Reversal Activity: A Comparative Analysis
A critical review of the current landscape of multidrug resistance (MDR) reversal agents reveals a notable absence of in vivo validation for Welwitindolinone A isonitrile in animal models. Despite its initial promise as...
Author: BenchChem Technical Support Team. Date: December 2025
A critical review of the current landscape of multidrug resistance (MDR) reversal agents reveals a notable absence of in vivo validation for Welwitindolinone A isonitrile in animal models. Despite its initial promise as a potential P-glycoprotein (P-gp) inhibitor, publicly available scientific literature lacks studies demonstrating its efficacy in a living organism.
This guide provides a comprehensive comparison of Welwitindolinone A isonitrile with its structural analog, N-methylwelwitindolinone C isothiocyanate, and established MDR reversal agents, Verapamil and Tariquidar (XR9576). The focus is on presenting the available preclinical data to offer a clear perspective on the in vivo validation status of these compounds.
Comparative Efficacy of MDR Reversal Agents
The following tables summarize the available data on the in vitro and in vivo performance of Welwitindolinone analogs and comparator compounds.
Table 1: In Vitro MDR Reversal Activity of Welwitindolinone Analogs
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo MDR reversal studies based on established research.
Protocol 1: Xenograft Model of Doxorubicin-Resistant Breast Cancer
1. Cell Culture:
Human breast adenocarcinoma cell line (e.g., MCF-7/ADR) resistant to doxorubicin is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a maintenance concentration of doxorubicin to ensure the stability of the resistant phenotype. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are used. The animals are housed in a sterile environment with free access to food and water.
3. Tumor Implantation:
A suspension of 5 x 10^6 MCF-7/ADR cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring and Grouping:
Tumor volume is measured every two days using calipers and calculated using the formula: (Length x Width^2) / 2.
When tumors reach an average volume of 100-150 mm³, the mice are randomly assigned to the following treatment groups (n=8-10 mice per group):
Vehicle control (e.g., saline, i.p.)
Doxorubicin alone (e.g., 5 mg/kg, i.p., once weekly)
MDR reversal agent alone (e.g., Welwitindolinone A isonitrile, dose and route to be determined)
Doxorubicin in combination with the MDR reversal agent.
5. Drug Administration:
The MDR reversal agent is typically administered 1-2 hours before the chemotherapeutic agent to ensure its presence at the target site.
Treatments are administered for a predefined period (e.g., 3-4 weeks).
6. Efficacy Evaluation:
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between treated and control groups.
Survival Analysis: Mice are monitored for signs of toxicity and overall survival. Kaplan-Meier survival curves are generated.
7. Toxicity Assessment:
Body weight is monitored throughout the study.
At the end of the study, major organs (liver, kidney, heart, spleen) are collected for histopathological analysis.
Visualizing the Concepts
Diagrams can simplify complex biological pathways and experimental designs.
Caption: Mechanism of P-glycoprotein (P-gp) mediated multidrug resistance and its reversal.
Caption: Typical experimental workflow for in vivo validation of an MDR reversal agent.
Conclusion
The initial excitement surrounding Welwitindolinone A isonitrile as a potential MDR reversal agent has not been substantiated by in vivo studies. In fact, the limited in vitro evidence suggests a lack of activity for the isonitrile analog, while the isothiocyanate counterpart shows significant promise.[1] For researchers and drug development professionals, this highlights the critical importance of rigorous in vivo validation to translate promising in vitro findings into clinically relevant therapeutic candidates. The established in vivo efficacy of compounds like Tariquidar demonstrates a clear pathway for the preclinical assessment of novel MDR reversal agents.[2] Future research on Welwitindolinone A isonitrile would require a systematic in vivo evaluation in relevant animal models to ascertain any potential therapeutic value in overcoming multidrug resistance in cancer.
A Comparative Analysis of the Antifungal Spectrum of Welwitindolinone A Isonitrile and Commercially Available Antifungal Agents
For Immediate Release This guide provides a comparative overview of the antifungal spectrum of the natural product Welwitindolinone A isonitrile against established antifungal agents. The information is intended for rese...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comparative overview of the antifungal spectrum of the natural product Welwitindolinone A isonitrile against established antifungal agents. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the potential and current knowledge gaps of this novel compound.
Introduction to Welwitindolinone A Isonitrile
Welwitindolinone A isonitrile is a complex indole alkaloid isolated from the blue-green algae Hapalosiphon welwitschii and Westiella intricata.[1][2] Early studies identified that this compound, along with other isonitrile-containing alkaloids from the same organism, is responsible for the fungicidal activity of the crude extract.[3] Despite this initial discovery, detailed quantitative data on its spectrum of activity against a broad range of fungal pathogens remains limited in publicly accessible literature. This guide aims to contextualize the known antifungal properties of Welwitindolinone A isonitrile by comparing them with the well-documented spectra of widely used antifungal drugs.
Comparative Antifungal Spectra
Data Presentation
Table 1: Antifungal Spectrum against Candida Species (MIC in µg/mL)
Note: The MIC values for known antifungal agents can vary between studies and are presented as ranges to reflect this variability.
Mechanism of Action
The precise antifungal mechanism of action for Welwitindolinone A isonitrile has not been fully elucidated. However, studies on related welwitindolinone compounds offer some insights into potential pathways. One related compound, N-methylwelwitindolinone C isothiocyanate, has been shown to reverse P-glycoprotein-mediated multidrug resistance.[22][23] Interestingly, an analogue with an isonitrile group instead of the isothiocyanate was inactive in this assay, suggesting that the antifungal activity of Welwitindolinone A isonitrile may not be primarily due to P-glycoprotein inhibition.[22] Other research has pointed to microtubule depolymerization as a possible mechanism for some welwitindolinone derivatives.[24]
The mechanisms of the comparator agents are well-established:
Azoles (Fluconazole, Itraconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[25]
Polyenes (Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[25]
Echinocandins (Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[25]
Experimental Protocols
The determination of the antifungal spectrum of a compound is typically performed using standardized broth microdilution methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed protocols to ensure reproducibility and comparability of results.
Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27 and M38)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
Preparation of Antifungal Agent: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A suspension of the fungal cells or conidia is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of cells/conidia. This suspension is then further diluted in RPMI 1640 medium.
Inoculation: The wells of the microtiter plate containing the serially diluted antifungal agent are inoculated with the prepared fungal suspension.
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For azoles, this is typically a ≥50% reduction in turbidity, while for amphotericin B, it is the complete absence of visible growth.[18]
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Simplified Signaling Pathway of Azole Antifungals
Caption: Mechanism of action of azole antifungal agents.
Conclusion
Welwitindolinone A isonitrile has been identified as a compound with fungicidal properties. However, a comprehensive, quantitative analysis of its antifungal spectrum is not yet available in the scientific literature. The provided data on established antifungal agents offers a comparative baseline for future studies on Welwitindolinone A isonitrile. Further research is warranted to fully characterize its spectrum of activity, elucidate its mechanism of action, and evaluate its therapeutic potential. The standardized protocols outlined in this guide provide a framework for such future investigations.
Confirmation of the Absolute Stereochemistry of Synthetic Welwitindolinone A Isonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthetic molecule's absolute stereochemistry is a critical step in validating its identity and biological activity. This...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthetic molecule's absolute stereochemistry is a critical step in validating its identity and biological activity. This guide provides a comparative overview of the experimental data and methodologies used to confirm the absolute stereochemistry of synthetic Welwitindolinone A isonitrile, a complex indole alkaloid with promising biological properties.
The absolute stereochemistry of the naturally occurring Welwitindolinone A isonitrile was first established through X-ray crystallography. Subsequent total syntheses have rigorously confirmed this assignment by comparing the properties of the synthetic material to the natural product and through crystallographic analysis of synthetic intermediates. This guide focuses on the key experimental evidence and protocols that solidify our understanding of this molecule's three-dimensional structure.
Comparison of Stereochemical Confirmation Methods
The primary methods for confirming the absolute stereochemistry of synthetic Welwitindolinone A isonitrile involve a combination of chiroptical data comparison with the natural product and single-crystal X-ray crystallography of advanced synthetic intermediates. While the synthesis of the racemic compound provides crucial proof of the carbon skeleton's connectivity, enantioselective syntheses are essential for confirming the absolute configuration of the naturally occurring enantiomer.
Method
Description
Key Data Point
Reference Standard
Comparison of Spectroscopic Data
The 1H and 13C NMR spectra of the synthetic product are compared to those of the natural isolate.
Chemical shifts (δ) and coupling constants (J)
Natural Welwitindolinone A isonitrile
Chiroptical Analysis
The specific rotation ([\alpha]_D) of the synthetic enantiomer is measured and compared to the value reported for the natural product.
Sign and magnitude of the specific rotation
Natural Welwitindolinone A isonitrile
X-ray Crystallography
The three-dimensional structure of a crystalline synthetic intermediate is determined, allowing for the unambiguous assignment of the relative and absolute stereochemistry.
Flack parameter
N/A (provides absolute structure)
Experimental Protocols
Spectroscopic and Chiroptical Analysis
A cornerstone for the confirmation of synthetic Welwitindolinone A isonitrile is the direct comparison of its spectroscopic and chiroptical data with those of the natural product. The total synthesis of (-)-N-methylwelwitindolinone C isonitrile, a closely related analogue, reported that the spectral data for the synthetic compound was in accord with that provided for the natural product in the isolation report[1]. This comparison is a fundamental step in verifying the successful synthesis of the target molecule.
X-ray Crystallographic Analysis of Synthetic Intermediates
Due to the often non-crystalline nature of final natural products, X-ray crystallography on a late-stage synthetic intermediate is a powerful technique to unequivocally determine the stereochemistry. For instance, in one of the total syntheses of Welwitindolinone A isonitrile, the stereochemistry of a key intermediate was verified by X-ray crystallographic analysis[2]. This method provides a solid anchor point for the stereochemical assignments of all subsequent and preceding steps in the synthesis. The structure of a key intermediate in the synthesis of N-methylwelwitindolinone D isonitrile was also unambiguously confirmed by X-ray crystallography[3].
Workflow for Stereochemical Confirmation
The logical flow for confirming the absolute stereochemistry of a synthetic natural product like Welwitindolinone A isonitrile typically follows a hierarchical approach, starting from the initial synthesis and culminating in the direct comparison with the natural material.
Caption: Workflow for the confirmation of absolute stereochemistry.
Alternative Approaches and Considerations
While direct comparison and X-ray crystallography are the gold standards, other techniques can provide supporting evidence for the stereochemical assignment. For instance, computational predictions of stereochemical configurations can guide synthetic efforts and have been used in the synthesis of related oxidized welwitindolinones[1][4].
The total synthesis of (±)-Welwitindolinone A isonitrile has been achieved through highly stereoselective methods, such as the chloronium ion mediated semi-pinacol rearrangement to establish key quaternary centers with complete stereocontrol[5][6]. While a racemic synthesis does not directly confirm the absolute stereochemistry of the natural product, the successful construction of the complex carbon skeleton provides the foundation for enantioselective approaches that do.
Unmasking the Cellular Allies of Welwitindolinone A Isonitrile: A Comparative Guide to Target Deconvolution Strategies
For researchers, scientists, and drug development professionals, understanding the full spectrum of a bioactive compound's interactions within a cell is paramount. Welwitindolinone A isonitrile, a complex indole alkaloid...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the full spectrum of a bioactive compound's interactions within a cell is paramount. Welwitindolinone A isonitrile, a complex indole alkaloid, has garnered significant interest for its ability to reverse multidrug resistance (MDR) in cancer cells, a phenomenon often linked to its interaction with P-glycoprotein. However, the intricate structure of this natural product suggests a broader range of potential binding partners, the identification of which could unlock new therapeutic avenues and provide a more complete picture of its mechanism of action. This guide provides a comparative overview of modern target deconvolution strategies that can be employed to identify these elusive partners.
This document outlines several powerful techniques, comparing their methodologies, potential outcomes, and the types of data they generate. Detailed experimental protocols are provided to serve as a practical resource for initiating such studies.
Comparing the Arsenal: Target Deconvolution Methodologies
The quest to identify the cellular targets of a small molecule like Welwitindolinone A isonitrile can be approached from several angles. Below is a comparison of key methodologies, each with its own strengths and considerations.
Methodology
Principle
Potential Binding Partners Identified
Required Molecular Tools
Throughput
Affinity Chromatography
A functionalized Welwitindolinone A isonitrile "bait" is immobilized on a solid support to "fish" for interacting proteins from cell lysates.
Proteins that directly and stably bind to the compound.
Synthesized Welwitindolinone A isonitrile probe with a linker.
Low to Medium
Photo-Affinity Labeling (PAL)
A photoreactive group is incorporated into the Welwitindolinone A isonitrile structure. Upon UV irradiation, a covalent bond is formed with the binding partner in a cellular context.
Direct and transient binding partners captured in their native environment.
Synthesized photoreactive Welwitindolinone A isonitrile probe.
Medium
Cellular Thermal Shift Assay (CETSA)
Ligand binding stabilizes a protein against thermal denaturation. Changes in protein melting points in the presence of Welwitindolinone A isonitrile are monitored.
Direct intracellular targets that undergo conformational stabilization upon binding.
Unmodified Welwitindolinone A isonitrile.
High
Quantitative Proteomics (e.g., SILAC)
Compares the abundance of proteins in cells treated with a Welwitindolinone A isonitrile probe versus a control, often after a pulldown experiment.
Proteins whose expression or interaction with a probe is altered.
Labeled or unlabeled Welwitindolinone A isonitrile probe.
High
Delving Deeper: Experimental Protocols
To facilitate the practical application of these techniques, detailed protocols for key experiments are provided below.
Objective: To identify proteins from a cancer cell lysate that bind to Welwitindolinone A isonitrile.
Methodology:
Probe Synthesis: Synthesize a Welwitindolinone A isonitrile derivative with a linker arm (e.g., a short PEG chain) terminating in a functional group (e.g., an amine or carboxyl group) suitable for immobilization.
Immobilization: Covalently attach the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose).
Cell Lysis: Prepare a lysate from a relevant cancer cell line (e.g., a multidrug-resistant ovarian cancer cell line) under non-denaturing conditions.
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding.
Washing: Wash the beads extensively with buffer to remove non-specific binding proteins.
Elution: Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent.
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Experimental Protocol 2: Photo-Affinity Labeling and Proteomic Analysis
Objective: To identify direct binding partners of Welwitindolinone A isonitrile in living cells.
Methodology:
Probe Synthesis: Synthesize a Welwitindolinone A isonitrile analog containing a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a click chemistry handle).
Cellular Treatment: Treat living cancer cells with the photo-affinity probe.
Photo-Crosslinking: Irradiate the cells with UV light to induce covalent crosslinking of the probe to its binding partners.
Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin beads.
On-Bead Digestion: Digest the enriched proteins into peptides while they are still bound to the beads.
Mass Spectrometry: Analyze the peptides by LC-MS/MS to identify the crosslinked proteins.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for Affinity Chromatography.
Caption: Potential Welwitindolinone A Isonitrile Signaling.
Concluding Remarks
The identification of novel binding partners for Welwitindolinone A isonitrile holds the potential to significantly advance our understanding of its anticancer properties. The methodologies outlined in this guide provide a robust framework for embarking on such target deconvolution studies. By employing a multi-pronged approach that combines techniques like affinity chromatography, photo-affinity labeling, and cellular thermal shift assays, researchers can cast a wide net to capture a comprehensive profile of this fascinating natural product's cellular interactome. The resulting data will be instrumental in guiding future drug development efforts and potentially uncovering new therapeutic strategies for combating multidrug-resistant cancers.
Comparative
Validating a Predicted Binding Mode: A Methodological Guide Using a Hypothetical Welwitindolinone A Isonitrile-Kinase Interaction
To the valued researcher, Our comprehensive search of the scientific literature did not yield a specifically identified protein target for Welwitindolinone A isonitrile, nor any published mutagenesis studies validating a...
Author: BenchChem Technical Support Team. Date: December 2025
To the valued researcher,
Our comprehensive search of the scientific literature did not yield a specifically identified protein target for Welwitindolinone A isonitrile, nor any published mutagenesis studies validating a predicted binding mode for this molecule. The existing research primarily focuses on its synthesis and its role in the context of multidrug resistance, where it was found to be inactive in reversing P-glycoprotein-mediated resistance, suggesting P-glycoprotein is not its direct target[1].
Therefore, to fulfill your request for a detailed comparison guide, we have constructed a comprehensive, albeit hypothetical, case study. This guide illustrates the complete workflow for validating a predicted binding mode of Welwitindolinone A isonitrile with a putative protein target—a hypothetical protein kinase we'll call "Kinase X"—through mutagenesis studies. This example is designed to serve as a practical template for your own research when a protein target is identified.
A Comparative Guide to Validating the Predicted Binding Mode of Welwitindolinone A Isonitrile with Hypothetical Kinase X
This guide outlines the essential steps and data required to validate the computationally predicted binding mode of Welwitindolinone A isonitrile to a hypothetical protein, Kinase X. We will compare the binding affinity of the compound to the wild-type (WT) kinase and a series of mutants designed to probe the predicted binding pocket.
Predicted Binding Mode of Welwitindolinone A Isonitrile with Kinase X
Computational docking simulations predict that Welwitindolinone A isonitrile binds within the ATP-binding pocket of Kinase X. The predicted interactions are as follows:
Hydrogen Bond: The isonitrile nitrogen of Welwitindolinone A isonitrile is predicted to form a hydrogen bond with the backbone amide of Cys85 in the hinge region of the kinase.
Hydrophobic Interactions: The polycyclic core of the molecule is predicted to be nestled in a hydrophobic pocket formed by residues Val15 , Ala30 , and Leu135 .
Van der Waals Interactions: The spiro-oxindole moiety is predicted to make van der Waals contact with the side chain of Met83 .
The following diagram illustrates this predicted binding pathway.
Predicted interactions between Welwitindolinone A and Kinase X.
Mutagenesis Strategy
To test this predicted binding mode, site-directed mutagenesis is employed to create single amino acid substitutions in Kinase X. The rationale for each mutant is to disrupt a specific predicted interaction. Alanine is often chosen for mutagenesis as it removes the side chain beyond the beta-carbon without introducing significant steric or electronic effects.
Mutant
Rationale
Predicted Effect on Binding
C85A
To disrupt the hydrogen bond with the isonitrile group.
Significant decrease in binding affinity.
V15A
To reduce hydrophobic interactions with the polycyclic core.
Moderate decrease in binding affinity.
A30G
To create a larger cavity in the hydrophobic pocket, potentially weakening the interaction.
Moderate decrease in binding affinity.
L135A
To significantly reduce hydrophobic contact with the ligand.
Significant decrease in binding affinity.
M83A
To eliminate the van der Waals interaction with the spiro-oxindole moiety.
Minor to moderate decrease in binding affinity.
Experimental Workflow
The following diagram outlines the experimental workflow for validating the predicted binding mode.
Workflow for mutagenesis-based validation of a binding mode.
Experimental Protocols
Site-directed mutagenesis is performed using a polymerase chain reaction (PCR)-based method.[1][2][3]
Primer Design: For each mutation, a pair of complementary mutagenic primers (25-45 bases in length) containing the desired mutation in the middle is designed. The melting temperature (Tm) should be ≥78°C.
PCR Amplification: The PCR reaction is set up using a high-fidelity DNA polymerase, the wild-type Kinase X expression plasmid as a template, and the mutagenic primers.
Template Digestion: The PCR product is treated with DpnI endonuclease to digest the parental, methylated template DNA.
Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.
Sequence Verification: The entire coding sequence of the mutated Kinase X gene is confirmed by DNA sequencing.
Wild-type and mutant Kinase X proteins are expressed in a suitable system (e.g., E. coli, insect cells) and purified.
Transformation/Transfection: The expression plasmids are introduced into the expression host.
Protein Expression: Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
Cell Lysis and Purification: Cells are harvested and lysed. The kinase is purified from the lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to ensure homogeneity.
ITC is used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.
Sample Preparation: Purified Kinase X (WT or mutant) is placed in the sample cell, and Welwitindolinone A isonitrile is loaded into the injection syringe, both in the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
Titration: A series of small injections of the ligand are made into the protein solution at a constant temperature (e.g., 25°C).
Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data are fitted to a binding model to determine Kd, n, ΔH, and ΔS.
Quantitative Data and Comparison
The binding affinities of Welwitindolinone A isonitrile for wild-type and mutant Kinase X are determined and summarized in the table below.
Kinase X Variant
Predicted Interaction Disrupted
Binding Affinity (Kd) in nM
Fold Change in Kd vs. WT
Wild-Type (WT)
-
15 ± 2
1.0
C85A
Hydrogen Bond
1500 ± 150
100
V15A
Hydrophobic
90 ± 10
6
A30G
Hydrophobic
75 ± 8
5
L135A
Hydrophobic
900 ± 95
60
M83A
Van der Waals
60 ± 5
4
Interpretation and Conclusion
The results from the mutagenesis studies strongly support the predicted binding mode:
C85A: The 100-fold increase in Kd (weaker binding) upon mutating Cys85 to alanine provides compelling evidence for a critical hydrogen bond between the ligand's isonitrile and the kinase hinge region.
L135A: The significant 60-fold loss in affinity confirms that the hydrophobic pocket, particularly the interaction with Leu135, is a major contributor to the binding energy.
V15A, A30G, and M83A: The more modest decreases in affinity for these mutants are also consistent with the model, suggesting they play a supportive but less critical role in the overall binding interaction.
This guide is a hypothetical example created for illustrative purposes due to the lack of a publicly identified protein target for Welwitindolinone A isonitrile. The experimental details and data are representative of what would be expected in such a study.
A Comparative Analysis of Welwitindolinone A Isonitrile and Other P-glycoprotein Inhibitors for Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the cytotoxic properties of Welwitindolinone A isonitrile against a panel of established P-glycoprotein (P-gp)...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of Welwitindolinone A isonitrile against a panel of established P-glycoprotein (P-gp) inhibitors. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and reducing their intracellular concentrations.[1] The development of P-gp inhibitors aims to reverse this resistance and enhance the efficacy of anticancer drugs.
This document summarizes available quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective comparison for research and drug development purposes.
Executive Summary
Comparative Cytotoxicity Data
The intrinsic cytotoxicity of P-gp inhibitors is a critical parameter, as high toxicity could limit their therapeutic window when used in combination with chemotherapeutics. The following table summarizes the reported cytotoxic concentrations (IC50) of several P-gp inhibitors across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay duration, and specific experimental conditions.
Cytotoxicity not observed at concentrations <20 µM
Zosuquidar
Drug-sensitive and MDR cell lines
Not specified (72h)
5-16 µM
Elacridar
786-O (Renal Carcinoma)
Cell Viability
Inhibits viability at 0.001-1 µM (2h)
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to comparative analysis. Below are methodologies for key assays used to determine cytotoxicity and P-gp inhibition.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Calcein AM Assay for P-gp Inhibition
The Calcein AM assay is a fluorescence-based method to determine the functional activity of P-gp.[2] Calcein AM is a non-fluorescent, cell-permeable substrate of P-gp. Once inside the cell, it is cleaved by esterases into the fluorescent, cell-impermeable calcein. P-gp inhibition leads to intracellular accumulation of calcein and an increase in fluorescence.
Protocol:
Cell Seeding: Seed P-gp overexpressing cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
Compound Incubation: Treat the cells with various concentrations of the test compound or a positive control (e.g., Verapamil) and incubate for 15-30 minutes.
Calcein AM Loading: Add Calcein AM to each well at a final concentration of 0.25-1.0 µM and incubate for another 15-30 minutes at 37°C.
Fluorescence Measurement: Measure the intracellular fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. Increased fluorescence intensity compared to untreated cells indicates P-gp inhibition.
Rhodamine 123 Efflux Assay for P-gp Activity
Rhodamine 123 is another fluorescent substrate of P-gp. This assay measures the efflux of Rhodamine 123 from cells, which is an indicator of P-gp activity. Inhibition of P-gp results in increased intracellular retention of Rhodamine 123.
Protocol:
Cell Preparation: Harvest and resuspend cells in an appropriate buffer.
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 at a final concentration of 1-5 µM for 30-60 minutes at 37°C to allow for cellular uptake.
Compound Treatment: Wash the cells to remove extracellular Rhodamine 123 and then incubate them with the test compound at various concentrations.
Efflux Period: Allow the cells to efflux Rhodamine 123 for a defined period (e.g., 1-2 hours) at 37°C.
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A shift to higher fluorescence intensity in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Visualizing Mechanisms and Workflows
To facilitate a deeper understanding of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: P-gp mediated drug efflux and its inhibition.
Caption: Workflow of an in vitro cytotoxicity assay.
Caption: Logic of fluorescence-based P-gp inhibition assays.
Conclusion
This comparative guide consolidates available data on the cytotoxicity of Welwitindolinone A isonitrile and other prominent P-gp inhibitors. A key finding from the literature is the inactivity of Welwitindolinone A isonitrile as a P-gp inhibitor, distinguishing it from its analogue, N-methylwelwitindolinone C isothiocyanate, and other well-established inhibitors.[2] While quantitative data on the intrinsic cytotoxicity of Welwitindolinone A isonitrile remains elusive in the reviewed literature, the provided information on the cytotoxic profiles of active P-gp inhibitors such as Verapamil, Cyclosporin A, Tariquidar, Zosuquidar, and Elacridar offers a valuable benchmark for researchers. The detailed experimental protocols and illustrative diagrams of key pathways and workflows are intended to support the design and interpretation of future studies in this critical area of cancer research and drug development. Further investigation into the intrinsic cytotoxicity of Welwitindolinone A isonitrile is warranted to complete a comprehensive comparative analysis.
Proper Disposal of Welwitindolinone A Isonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of ensuring laboratory safety, environmental protection, and regulatory compliance. Welwitind...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of ensuring laboratory safety, environmental protection, and regulatory compliance. Welwitindolinone A isonitrile, a complex indole alkaloid, requires careful handling and specific disposal procedures due to its potential hazards. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for its proper management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for Welwitindolinone A isonitrile if available from the supplier. In the absence of a specific SDS, general safety protocols for handling potent indole alkaloids and isonitrile compounds should be strictly followed. The isonitrile functional group (-N≡C) can be toxic and may pose a health risk upon exposure.
Key Safety Measures:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Ventilation: Handle Welwitindolinone A isonitrile, both in its pure form and as waste, in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1][2]
Avoid Incompatibilities: Keep Welwitindolinone A isonitrile waste segregated from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[2] Isonitrile compounds, in particular, can release toxic hydrogen cyanide gas upon contact with acids.[1]
Step-by-Step Disposal Procedure
The disposal of Welwitindolinone A isonitrile must adhere to all local, state, and federal regulations for hazardous waste.[3][4] The following is a general guide based on best practices for the disposal of hazardous chemical waste in a laboratory setting.
1. Waste Identification and Classification:
Treat all Welwitindolinone A isonitrile and materials contaminated with it as hazardous waste.[4][5] This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
It is likely to be classified as a toxic organic waste.
2. Waste Segregation and Collection:
Solid Waste:
Collect solid Welwitindolinone A isonitrile waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.[6][7]
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
Never mix incompatible wastes in the same container.[6][7]
Liquid Waste:
Collect liquid waste containing Welwitindolinone A isonitrile (e.g., solutions from experiments) in a separate, leak-proof, and labeled hazardous waste container.[3][7]
Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.[3]
Ensure the container is properly sealed to prevent evaporation and spills.[5][6]
Use secondary containment for all liquid hazardous waste containers.[5][6]
Empty Containers:
Containers that held the pure compound should be managed as hazardous waste.[4]
If institutional policy allows, thoroughly rinsed containers may be disposed of as non-hazardous waste. The first rinseate must be collected and disposed of as hazardous waste.[6] However, for potent compounds, disposing of the container as hazardous waste is the more prudent approach.[4]
3. Labeling and Storage:
Properly label all waste containers with a "Hazardous Waste" label as soon as waste is added.[5]
The label must include:
The words "Hazardous Waste"
The full chemical name: "Welwitindolinone A isonitrile" and any other components in the waste stream.
The approximate concentrations and volumes.
The date accumulation started.
The associated hazards (e.g., "Toxic").
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
Ensure containers are kept closed except when adding waste.[5][6]
4. Requesting Waste Pickup:
Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often six months), request a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory.[5]
Segregate from incompatible waste streams. Keep container sealed. Do not overfill. Store in a designated satellite accumulation area. Request EHS pickup when full.[3][5][6]
Empty Stock Containers
Original container
Treat as hazardous waste and dispose of through EHS. Alternatively, if permitted, triple rinse with a suitable solvent, collect all rinsate as hazardous waste, deface the label, and dispose of the container.[4][6]
Absorb spill with inert material, collect, and place in the hazardous waste container.
Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with Welwitindolinone A isonitrile, a thorough decontamination procedure is necessary.
Initial Rinse: Rinse the glassware with a suitable organic solvent in which Welwitindolinone A isonitrile is soluble (e.g., acetone, ethyl acetate, or methanol). Collect this initial rinsate as hazardous liquid waste.
Second Rinse: Perform a second rinse with the same solvent and collect it in the same hazardous waste container.
Washing: Wash the glassware with a laboratory detergent and water.
Final Rinse: Rinse with deionized water.
Drying: Allow the glassware to air dry or place it in a drying oven.
Logical Workflow for Disposal
Caption: Logical workflow for the safe disposal of Welwitindolinone A isonitrile.